TMP780
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(R)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIURRJOJDQOMFC-CONSDPRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@@H](C5=C(ON=C5C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TMP778
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMP778 is a potent and selective small-molecule inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt). As a master transcriptional regulator of T helper 17 (Th17) cell differentiation, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of TMP778, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information presented herein is intended to support further research and drug development efforts targeting the RORγt pathway.
Core Mechanism of Action: Inverse Agonism of RORγt
The primary mechanism of action of TMP778 is its function as a highly selective inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. RORγt exhibits a certain level of basal transcriptional activity even in the absence of a natural ligand. TMP778 binds to the ligand-binding domain of RORγt and induces a conformational change that actively represses this basal activity, leading to the downregulation of RORγt-dependent gene transcription.
This inhibitory action on RORγt is highly specific. Studies have shown that TMP778 has significantly lower activity against other members of the ROR family, such as RORα and RORβ, highlighting its selectivity.
Quantitative Data on TMP778 Activity
The potency and selectivity of TMP778 have been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data available for TMP778.
Table 1: In Vitro Inhibitory Activity of TMP778
| Assay Type | Target | Cell Line | IC50 | Reference |
| FRET Assay | RORγt | - | 5 nM | [1] |
| IL-17F Promoter Assay | RORγt | Jurkat | 17 nM | [1] |
| Th17 Differentiation (mouse) | RORγt | Primary CD4+ T cells | 100 nM | [2] |
| RORγt Luciferase Reporter Assay | RORγt | HEK293 | 17 nM | [1] |
| RORα Luciferase Reporter Assay | RORα | HEK293 | >10,000 nM | [1] |
| RORβ Luciferase Reporter Assay | RORβ | HEK293 | >10,000 nM |
Table 2: In Vivo Efficacy of TMP778
| Animal Model | Disease | Species | Dose and Administration | Key Findings | Reference |
| Experimental Autoimmune Uveitis (EAU) | Uveitis | Mouse (B10.A) | 20 mg/kg, subcutaneous, twice daily | Significantly inhibited the development of EAU; Reduced production of IL-17 and IFN-γ. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Mouse | Not specified | Ameliorated the progression of EAE. | |
| Imiquimod-induced skin inflammation | Psoriasis | Mouse | Not specified | Reduced psoriasis-like cutaneous inflammation. |
Signaling Pathways and Cellular Effects
TMP778 exerts its therapeutic effects by modulating the RORγt-driven signaling pathway, which is central to the differentiation and function of Th17 cells.
Inhibition of Th17 Cell Differentiation and Function
Th17 cells are a subset of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F). The differentiation of naïve CD4+ T cells into Th17 cells is critically dependent on the transcriptional activity of RORγt.
By inhibiting RORγt, TMP778 effectively blocks the differentiation of Th17 cells. This leads to a significant reduction in the production of IL-17 and other Th17-associated cytokines. In vivo studies have confirmed that treatment with TMP778 leads to a decrease in the number of IL-17-producing cells in models of autoimmune disease.
Impact on Th1 Cells
Interestingly, in vivo studies have revealed that TMP778 can also affect T helper 1 (Th1) cells, which are another key player in autoimmune responses. Treatment with TMP778 in a mouse model of EAU resulted in a reduced production of Interferon-gamma (IFN-γ), the signature cytokine of Th1 cells. This suggests that while the primary target of TMP778 is RORγt in Th17 cells, its downstream effects in a complex in vivo environment can also modulate the Th1 immune response.
Gene Expression Modulation
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been utilized to understand the genome-wide effects of TMP778 on RORγt binding to DNA. These studies have shown that TMP778 can modulate the binding of RORγt to the promoter regions of its target genes, thereby altering their expression. This includes the direct downregulation of genes encoding pro-inflammatory cytokines and other molecules involved in the Th17 pathogenic signature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TMP778.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Binding
This assay is used to quantify the binding of TMP778 to the RORγt ligand-binding domain (LBD).
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Principle: The assay measures the disruption of the interaction between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged RORγt LBD and a fluorescein-labeled coactivator peptide. When TMP778 binds to the RORγt LBD, it induces a conformational change that prevents the binding of the coactivator peptide, leading to a decrease in the FRET signal.
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Materials:
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GST-tagged RORγt LBD
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Tb-labeled anti-GST antibody
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Fluorescein-labeled coactivator peptide (e.g., SRC1-4)
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)
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TMP778 compound series
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384-well low-volume black plates
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TR-FRET enabled plate reader
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Procedure:
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Prepare a 2X solution of GST-RORγt LBD and Tb-anti-GST antibody in assay buffer.
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Prepare a 4X solution of the fluorescein-labeled coactivator peptide in assay buffer.
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Prepare serial dilutions of TMP778 in DMSO and then dilute in assay buffer to a 4X final concentration.
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Add 5 µL of the 4X TMP778 solution to the wells of the 384-well plate.
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Add 5 µL of the 2X GST-RORγt LBD/Tb-anti-GST antibody solution to each well.
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Incubate for 1 hour at room temperature.
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Add 10 µL of the 4X fluorescein-labeled coactivator peptide solution to each well.
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Incubate for 1-2 hours at room temperature, protected from light.
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Read the plate on a TR-FRET plate reader, exciting at 340 nm and measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
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Calculate the 520/495 nm emission ratio and plot against the TMP778 concentration to determine the IC50 value.
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RORγt Luciferase Reporter Gene Assay
This cell-based assay measures the ability of TMP778 to inhibit RORγt-mediated gene transcription.
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Principle: HEK293 cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). Activation of RORγt leads to the expression of luciferase. TMP778 will inhibit this process, leading to a decrease in the luminescent signal.
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Materials:
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HEK293 cells
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Expression plasmid for GAL4-RORγt LBD
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Luciferase reporter plasmid with GAL4 UAS
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Transfection reagent (e.g., Lipofectamine 2000)
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Cell culture medium (e.g., DMEM with 10% FBS)
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TMP778 compound series
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Luciferase assay reagent (containing luciferin)
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96-well white, clear-bottom plates
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Luminometer
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Procedure:
-
Seed HEK293 cells in 96-well plates and allow them to adhere overnight.
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Co-transfect the cells with the GAL4-RORγt LBD and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
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After 24 hours, replace the medium with fresh medium containing serial dilutions of TMP778 or vehicle control (DMSO).
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Incubate the cells for another 24 hours.
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Lyse the cells and add the luciferase assay reagent.
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Measure the luminescence using a luminometer.
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Plot the luminescence signal against the TMP778 concentration to determine the IC50 value.
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In Vitro Th17 Cell Differentiation Assay
This assay assesses the effect of TMP778 on the differentiation of primary T cells into the Th17 lineage.
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Principle: Naïve CD4+ T cells are cultured under Th17-polarizing conditions (in the presence of specific cytokines and antibodies). The differentiation into Th17 cells is measured by the intracellular staining of IL-17.
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Materials:
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Spleen and lymph nodes from mice (e.g., C57BL/6)
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Naïve CD4+ T cell isolation kit
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RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
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Anti-CD3 and anti-CD28 antibodies
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Recombinant murine IL-6, TGF-β, and IL-23
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Anti-IFN-γ and anti-IL-4 neutralizing antibodies
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TMP778 compound series
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Cell stimulation cocktail (e.g., PMA and ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
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Fixation and permeabilization buffers
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Fluorochrome-conjugated anti-IL-17A antibody
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Flow cytometer
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Procedure:
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Isolate naïve CD4+ T cells from mouse spleens and lymph nodes using a cell isolation kit.
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Coat a 96-well plate with anti-CD3 antibody.
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Plate the naïve CD4+ T cells in the coated wells.
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Add soluble anti-CD28 antibody, IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4 to the culture medium.
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Add serial dilutions of TMP778 or vehicle control to the wells.
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Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
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On the final day, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
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Harvest the cells and perform intracellular staining for IL-17A using a fixation and permeabilization kit and a fluorochrome-conjugated anti-IL-17A antibody.
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Analyze the percentage of IL-17A-producing cells by flow cytometry.
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Experimental Autoimmune Uveitis (EAU) Animal Model
This in vivo model is used to evaluate the efficacy of TMP778 in a model of autoimmune disease.
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Principle: EAU is induced in susceptible mice by immunization with an autoantigen, interphotoreceptor retinoid-binding protein (IRBP), emulsified in Complete Freund's Adjuvant (CFA). The resulting autoimmune response leads to inflammation of the eye.
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Materials:
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B10.A or C57BL/6 mice
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Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP1-20)
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
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Pertussis toxin
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TMP778 formulated for subcutaneous injection
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Fundoscope and/or histology equipment for disease assessment
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Procedure:
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Prepare an emulsion of IRBP peptide in CFA.
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Immunize mice subcutaneously with the IRBP/CFA emulsion.
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Administer pertussis toxin intraperitoneally on the day of immunization and optionally 48 hours later.
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Begin treatment with TMP778 (e.g., 20 mg/kg, subcutaneously, twice daily) on the day of immunization or at the onset of disease.
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Monitor the mice for clinical signs of EAU using fundoscopy, typically starting around day 12 post-immunization.
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At the end of the experiment, euthanize the mice and collect eyes for histological analysis to score the severity of inflammation.
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Spleens and lymph nodes can also be collected to analyze the systemic immune response (e.g., cytokine production by T cells).
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Visualizations
Signaling Pathway Diagram
Caption: RORγt signaling pathway and the point of inhibition by TMP778.
Experimental Workflow Diagrams
Caption: Workflow for the TR-FRET assay to measure TMP778 binding to RORγt.
Caption: Workflow for the luciferase reporter gene assay to measure TMP778 activity.
Logical Relationship Diagram
Caption: Logical relationship of the molecular and cellular effects of TMP778.
Conclusion
TMP778 is a well-characterized, potent, and selective inverse agonist of RORγt. Its mechanism of action, centered on the inhibition of Th17 cell differentiation and function, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel therapeutics for autoimmune and inflammatory diseases. Further investigation into the precise molecular interactions of TMP778 with RORγt and its broader effects on the immune system will continue to refine our understanding and facilitate the development of next-generation RORγt inhibitors.
References
TMP778: A Deep Dive into its Function as a RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism of Action
TMP778 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5]
As an inverse agonist, TMP778 binds to RORγt and reduces its constitutive activity. This action leads to the inhibition of the RORγt-mediated transcriptional network, ultimately suppressing the differentiation of Th17 cells and the production of their signature pro-inflammatory cytokine, Interleukin-17 (IL-17). TMP778 has demonstrated high selectivity, with genome-wide transcriptional profiling showing minimal effects on genes unrelated to the Th17 transcriptional signature.
Quantitative Data Summary
The potency and selectivity of TMP778 have been quantified across various in vitro assays.
| Assay Type | Target | IC50 Value | Reference |
| FRET Assay | RORγt | 7 nM | |
| FRET Assay | RORγt | 5 nM | |
| RORγ Assay | RORγt | 17 nM | |
| IL-17F Promoter Assay | RORγt | 63 nM | |
| IL-17 Secretion (Th17 cells) | RORγt | 0.03 µM (30 nM) | |
| IL-17 Secretion (Tc17 cells) | RORγt | 0.005 µM (5 nM) | |
| Mouse Th17 Differentiation | RORγt | 0.1 µM | |
| Mouse IL-17A Production | RORγt | 0.1 µM |
Signaling Pathway
TMP778 exerts its function by intervening in the RORγt-mediated signaling pathway, which is central to Th17 cell differentiation and function. The following diagram illustrates the simplified signaling cascade and the point of intervention by TMP778.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
TMP778: A Selective RORγt Inhibitor for Autoimmune and Inflammatory Disorders
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor, is the master regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells, through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), play a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a highly attractive therapeutic target. This technical guide provides an in-depth overview of TMP778, a potent and selective small-molecule inverse agonist of RORγt. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of RORγt inhibition.
Introduction to RORγt and the Th17 Pathway
The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This process induces the expression of RORγt, which then transcriptionally activates a cascade of genes essential for the Th17 phenotype, including those encoding for IL-17A, IL-17F, IL-21, and IL-22.[1] These cytokines are critical mediators of inflammation and are implicated in the pathology of diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2] The central role of RORγt in this pathway makes it a prime target for therapeutic intervention aimed at dampening pathogenic Th17 responses.[3]
TMP778: A Potent and Selective RORγt Inverse Agonist
TMP778 is a small molecule that has been identified as a potent and selective inverse agonist of RORγt.[4] As an inverse agonist, TMP778 not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of the receptor. This leads to a profound suppression of RORγt-dependent gene expression.
Mechanism of Action
TMP778 exerts its inhibitory effect by binding to the ligand-binding domain (LBD) of RORγt. This binding event induces a conformational change in the receptor that promotes the recruitment of co-repressors and prevents the binding of co-activators necessary for gene transcription.[5] The ultimate consequence is the suppression of the transcription of RORγt target genes, most notably IL17A and IL17F.
Quantitative Data Summary
The potency and selectivity of TMP778 have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of TMP778
| Assay Type | Species | Target | IC50 | Reference(s) |
| FRET Assay | Human | RORγt | 7 nM | |
| FRET Assay (SRC1 peptide) | Human | RORγt | 5 nM | |
| IL-17F Promoter Reporter Assay | Human | RORγt | 63 nM | |
| RORγ GAL4 Reporter Assay | Human | RORγ | 17 nM | |
| Th17 Cell Differentiation | Human | IL-17 Production | 30 nM | |
| Tc17 Cell Differentiation | Human | IL-17 Production | 5 nM |
Table 2: Selectivity Profile of TMP778
| Target | IC50 (μM) | Fold Selectivity vs. RORγ | Reference(s) |
| RORα | 1.24 | ~73-fold | |
| RORβ | 1.39 | ~82-fold |
Note: Selectivity is calculated based on the RORγ GAL4 reporter assay IC50 of 0.017 μM.
Preclinical Efficacy
The therapeutic potential of TMP778 has been evaluated in animal models of autoimmune diseases, where it has demonstrated significant efficacy.
In Vitro Inhibition of Th17 Differentiation
TMP778 potently inhibits the differentiation of naïve CD4+ T cells into Th17 cells in a dose-dependent manner. This is evidenced by a significant reduction in the production of IL-17A.
In Vivo Efficacy in Experimental Autoimmune Uveitis (EAU)
In a mouse model of experimental autoimmune uveitis (EAU), a condition mediated by both Th1 and Th17 cells, treatment with TMP778 significantly inhibited the development of the disease. Histological examination revealed a marked reduction in ocular inflammation. Interestingly, in addition to the expected suppression of IL-17 production, TMP778 treatment also led to a reduction in Interferon-gamma (IFN-γ) production and a decrease in the proportion of Th1 cells. This unexpected effect on the Th1 lineage in vivo suggests a more complex mechanism of action than initially anticipated and may contribute to its robust efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of TMP778.
RORγt GAL4 Reporter Assay
This cell-based assay is used to quantify the ability of a compound to inhibit RORγt-mediated gene transcription.
Principle: A fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain is expressed in a reporter cell line. This fusion protein drives the expression of a luciferase reporter gene under the control of a GAL4 upstream activation sequence. An inverse agonist like TMP778 will inhibit this transcription, leading to a decrease in luciferase signal.
Protocol:
-
Cell Culture and Transfection:
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HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and co-transfected with a GAL4-RORγt LBD expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent.
-
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Compound Treatment:
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After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of TMP778 or vehicle control (DMSO).
-
-
Luciferase Assay:
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Following a 16-24 hour incubation with the compound, the luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions.
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Data is normalized to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell viability.
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Data Analysis:
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The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
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In Vitro Th17 Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.
Protocol:
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Isolation of Naïve CD4+ T Cells:
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Spleens and lymph nodes are harvested from mice.
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A single-cell suspension is prepared, and naïve CD4+ T cells (CD4+CD62L+) are isolated using magnetic-activated cell sorting (MACS).
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T Cell Culture and Differentiation:
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96-well plates are coated with anti-CD3 and anti-CD28 antibodies to provide T cell activation signals.
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Isolated naïve CD4+ T cells are cultured in the presence of a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, anti-IFN-γ, and anti-IL-4).
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Serial dilutions of TMP778 or vehicle control are added to the cultures.
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Analysis of IL-17 Production:
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After 3-5 days of culture, supernatants are collected and the concentration of IL-17A is measured by ELISA.
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Alternatively, cells can be restimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining and analysis by flow cytometry.
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Experimental Autoimmune Uveitis (EAU) Model
This in vivo model is used to evaluate the efficacy of a compound in a Th1/Th17-mediated autoimmune disease.
Protocol:
-
Induction of EAU:
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Mice (e.g., B10.RIII or C57BL/6J) are immunized subcutaneously with an emulsion containing a uveitogenic peptide (e.g., IRBP 1-20) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
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An intraperitoneal injection of Pertussis toxin is also administered.
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Compound Administration:
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Treatment with TMP778 (e.g., 20 mg/kg, subcutaneously, twice daily) or vehicle is initiated at the time of immunization or at the onset of disease.
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Disease Scoring:
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The severity of uveitis is monitored and scored clinically using fundoscopy at regular intervals. Scoring is typically based on a scale of 0 to 4, assessing inflammation, vasculitis, and retinal damage.
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-
Histopathological Analysis:
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At the end of the study, eyes are enucleated, fixed, and sectioned for histological examination to assess cellular infiltration and structural damage.
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Conclusion
TMP778 is a potent and selective RORγt inverse agonist with demonstrated efficacy in preclinical models of autoimmune disease. Its ability to inhibit the Th17 pathway, and potentially modulate Th1 responses in vivo, makes it a compelling candidate for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of TMP778 and other RORγt inhibitors. Further investigation into the detailed pharmacokinetic and toxicological profile of TMP778 will be crucial for its translation into the clinic.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of TMP778
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the downstream molecular targets of TMP778, a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of TMP778's mechanism of action.
Core Mechanism of Action
TMP778 functions as a potent and selective inhibitor of RORγt, a lineage-defining transcription factor for T helper 17 (Th17) cells.[1][2] By targeting RORγt, TMP778 effectively modulates the differentiation and function of Th17 cells, which are key mediators of inflammation in various autoimmune diseases.[1][2] The primary downstream effect of RORγt inhibition by TMP778 is the suppression of Th17-mediated immune responses.
Downstream Cellular and Molecular Targets
The inhibitory action of TMP778 on RORγt initiates a cascade of downstream effects, impacting specific cell populations, cytokine production, and the expression of key transcription factors.
T Helper 17 (Th17) Cells and Interleukin-17 (IL-17)
As a direct consequence of RORγt inhibition, TMP778 significantly suppresses the differentiation of naive CD4+ T cells into Th17 cells.[1] This leads to a marked reduction in the production and secretion of IL-17A and IL-17F, the signature cytokines of Th17 cells. IL-17 is a pro-inflammatory cytokine that plays a crucial role in tissue inflammation and the pathogenesis of autoimmune diseases.
T Helper 1 (Th1) Cells and Interferon-gamma (IFN-γ)
Intriguingly, in vivo studies have revealed that TMP778 also affects the Th1 cell lineage, an effect not anticipated from its selective action on RORγt. Treatment with TMP778 has been shown to reduce the population of Th1 cells and decrease the production of their signature cytokine, Interferon-gamma (IFN-γ).
T-bet Transcription Factor
The unexpected inhibition of the Th1 response by TMP778 is associated with the downregulation of T-box transcription factor T-bet (Tbx21). T-bet is the master regulator of Th1 cell differentiation. The reduction in T-bet expression provides a molecular basis for the observed decrease in IFN-γ production and Th1 cell numbers in vivo following TMP778 treatment.
Quantitative Data on TMP778 Activity
The following tables summarize the quantitative data available on the inhibitory effects of TMP778.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for mouse Th17 differentiation | 0.1 µM | Mouse naive CD4+ T cells | |
| IC50 for IL-17A production | 0.1 µM | Mouse naive CD4+ T cells |
IC50: Half maximal inhibitory concentration
Signaling Pathway Modulated by TMP778
The following diagram illustrates the signaling cascade affected by TMP778.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Th17 Cell Differentiation Assay
This protocol is adapted from studies evaluating the effect of TMP778 on Th17 differentiation.
1. Isolation of Naive CD4+ T Cells:
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Isolate spleens and lymph nodes from C57BL/6 mice.
-
Prepare a single-cell suspension.
-
Enrich for naive CD4+ T cells using a naive CD4+ T cell isolation kit (e.g., MACS).
2. T Cell Culture and Differentiation:
-
Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in 96-well plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To induce Th17 differentiation, add the following cytokines to the culture medium: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
3. Treatment with TMP778:
-
Prepare stock solutions of TMP778 in DMSO.
-
Add TMP778 to the cell cultures at various concentrations (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of TMP778 used.
4. Analysis of Th17 Differentiation:
-
After 3-4 days of culture, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and perform intracellular staining for IL-17A using a fluorescently labeled anti-IL-17A antibody.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
5. Analysis of Cytokine Production in Supernatants:
-
Collect culture supernatants before restimulation.
-
Measure the concentration of IL-17A and other cytokines using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Experimental Autoimmune Uveitis (EAU) Model
This protocol describes the induction of EAU in mice and treatment with TMP778, as reported in the literature.
1. Animals:
-
Use female B10.A mice, 8-12 weeks of age.
2. EAU Induction:
-
Emulsify interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunize mice subcutaneously at the base of the tail and in the thighs with 200 µL of the emulsion (containing 200 µg of IRBP peptide).
-
Concurrently, administer Bordetella pertussis toxin (0.5 µg) intraperitoneally as an additional adjuvant.
3. Treatment with TMP778:
-
Prepare a formulation of TMP778 for subcutaneous injection (e.g., in a vehicle of 3% dimethylacetamide, 10% Solutol, and 87% saline).
-
Beginning on the day of immunization, administer TMP778 (e.g., 20 mg/kg) subcutaneously twice daily.
-
Treat a control group of mice with the vehicle only.
4. EAU Scoring and Histology:
-
Monitor the mice for clinical signs of uveitis by fundoscopy at regular intervals (e.g., day 14, 21, and 28 post-immunization).
-
Grade the severity of EAU on a scale of 0 to 4.
-
On the final day of the experiment, euthanize the mice and enucleate the eyes for histological analysis.
-
Fix, section, and stain the eyes with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.
5. Analysis of Immune Responses:
-
At the end of the treatment period, isolate splenocytes from the mice.
-
Culture the splenocytes in the presence or absence of the immunizing IRBP peptide.
-
After 48-72 hours, collect the culture supernatants and measure the levels of IFN-γ and IL-17 by ELISA.
-
Perform flow cytometry on splenocytes to determine the percentages of Th1 (CD4+IFN-γ+) and Th17 (CD4+IL-17+) cells.
Quantitative PCR (qPCR) for Transcription Factor Expression
This protocol outlines the measurement of RORγt and T-bet mRNA levels.
1. RNA Isolation:
-
Isolate total RNA from cultured T cells or splenocytes using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
3. qPCR:
-
Perform real-time PCR using a qPCR system with a SYBR Green-based detection method.
-
Use primers specific for Rorc (encoding RORγt), Tbx21 (encoding T-bet), and a housekeeping gene (e.g., Actb for beta-actin) for normalization.
-
The reaction mixture typically includes cDNA template, forward and reverse primers, and SYBR Green master mix.
-
A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes (Rorc and Tbx21) compared to the housekeeping gene using the ΔΔCt method.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of TMP778 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMP778 is a potent and selective small-molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of TMP778, with a specific focus on its impact on cytokine production. It consolidates findings from key preclinical studies, presenting quantitative data on cytokine inhibition, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence demonstrates that TMP778 not only effectively suppresses the signature Th17 cytokine, Interleukin-17 (IL-17), but also unexpectedly modulates T helper 1 (Th1) responses by reducing Interferon-gamma (IFN-γ) production.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T cells that play a critical role in host defense against extracellular pathogens.[1][2] However, their dysregulation and the excessive production of their signature cytokines, particularly IL-17A and IL-17F, are strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][3] The differentiation, maintenance, and effector function of Th17 cells are governed by the transcription factor RORγt.[3]
TMP778 has emerged as a significant research tool and potential therapeutic agent due to its high selectivity as an inverse agonist of RORγt. By binding to RORγt, TMP778 effectively blocks its transcriptional activity, leading to a profound suppression of the Th17 inflammatory axis. This guide details the downstream consequences of RORγt inhibition by TMP778 on cytokine expression profiles.
Mechanism of Action: RORγt Inhibition
The primary mechanism of action of TMP778 is the direct inhibition of RORγt. RORγt is essential for the expression of key genes that define the Th17 cell lineage, most notably Il17a and Il17f. In the presence of polarizing cytokines such as IL-6 and TGF-β, naive CD4+ T cells upregulate RORγt, which then drives their differentiation into Th17 cells.
TMP778 functions as an inverse agonist, meaning it not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of RORγt. This leads to a dose-dependent reduction in the expression of RORγt target genes. While many of the transcriptional effects of TMP778 are shared with the genetic deletion of RORγt, there are also distinct mechanisms at play. Notably, at effective concentrations, TMP778 can potently inhibit Th17 function while RORγt binding to DNA is largely preserved at most of its target regions. This suggests that TMP778 may function by disrupting the interaction of RORγt with co-activators or by promoting the recruitment of co-repressors to the transcriptional complex.
Signaling Pathway of RORγt Inhibition by TMP778
Caption: Signaling cascade showing TMP778 inhibition of RORγt and its downstream effects on cytokine gene expression.
Quantitative Analysis of Cytokine Inhibition
Treatment with TMP778 leads to a significant and dose-dependent reduction in key pro-inflammatory cytokines. The primary target is IL-17, but a notable and unexpected effect on IFN-γ has been consistently observed in vivo.
| Cytokine | Cell Type/Model | Treatment | Key Finding | Reference |
| IL-17 | Mouse Splenocytes (from IRBP-immunized mice) | TMP778 (in vivo treatment) | Significantly reduced production in response to IRBP (p ≤ 0.01). | |
| Human Naïve CD4+ T cells (in vitro differentiation) | TMP778 (2.5 µM) | Near complete inhibition of IL-17A+ cells. | ||
| Human Memory Th17 cells | TMP778 | Dose-dependent reduction in IL-17A secretion. | ||
| IFN-γ | Mouse Splenocytes (from IRBP-immunized mice) | TMP778 (in vivo treatment) | Significantly reduced production in response to IRBP (p ≤ 0.001). | |
| Mouse Model of EAU | TMP778 (in vivo treatment) | Reduced percentages of lymphocytes expressing IFN-γ. | ||
| In vitro Th17 polarizing cultures | TMP778 | No effect on residual IFN-γ-producing Th1 cells. | ||
| In vitro Th1 or Th2 polarizing cultures | TMP778 | Did not affect the production of Th1 or Th2 cytokines. | ||
| Transcription Factors | ||||
| RORγt | Mouse Splenocytes (from EAU model) | TMP778 (in vivo treatment) | Markedly lower gene expression compared to vehicle. | |
| T-bet (Tbx21) | Mouse Splenocytes (from EAU model) | TMP778 (in vivo treatment) | Markedly lower gene expression compared to vehicle. |
This table summarizes qualitative and statistically significant findings. Direct IC50 values for cytokine inhibition are not consistently reported across these studies but are in the nanomolar range for RORγt binding and functional inhibition in cell-based assays.
The Unexpected Impact on IFN-γ and Th1 Cells
A critical finding in the study of TMP778 is its ability to suppress IFN-γ, the hallmark cytokine of Th1 cells. This effect was unexpected because TMP778 is a selective inhibitor of RORγt, which is not the primary transcription factor for Th1 cells. The canonical transcription factor for IFN-γ production in Th1 cells is T-bet.
Studies in the experimental autoimmune uveitis (EAU) mouse model revealed that in vivo treatment with TMP778 not only reduced IL-17 but also IFN-γ. Further investigation showed that splenocytes from TMP778-treated mice had markedly lower expression of the T-bet gene (Tbx21). This suggests an indirect mechanism of action on the Th1 lineage. In contrast, when TMP778 was added to in vitro cultures of naive CD4+ cells under Th1 polarizing conditions, it had no effect on IFN-γ production, indicating that the in vivo environment is crucial for this cross-lineage inhibitory effect. This highlights a more complex mode of action for TMP778 in a whole-organism setting than in isolated cell cultures.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the impact of TMP778 on cytokine production.
In Vivo Efficacy in Experimental Autoimmune Uveitis (EAU)
-
Objective: To determine the effect of TMP778 on disease development and cytokine production in an in vivo model of autoimmunity.
-
Protocol:
-
Induction of EAU: B10.A mice are immunized with an emulsion of interphotoreceptor retinoid-binding protein (IRBP) in Complete Freund's Adjuvant (CFA).
-
Treatment: Mice are treated twice daily with subcutaneous injections of TMP778 (e.g., 20 mg/kg) or a vehicle control.
-
Disease Assessment: Pathological changes in the eyes are monitored by fundoscopy and confirmed by histological examination at specified time points (e.g., day 14 or 21).
-
Cytokine Analysis:
-
Spleens are harvested, and single-cell suspensions are prepared.
-
Splenocytes are cultured in vitro and re-stimulated with IRBP at various concentrations.
-
After 48 hours, culture supernatants are collected and analyzed for IL-17 and IFN-γ levels using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
In Vitro Th17 Differentiation and Cytokine Staining
-
Objective: To assess the direct impact of TMP778 on the differentiation of naive T cells into Th17 cells.
-
Protocol:
-
Cell Isolation: Naïve CD4+ T cells are purified from the spleens of mice or from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Cells are stimulated with plate-bound anti-CD3 and anti-CD28 antibodies under Th17-polarizing conditions (e.g., IL-6 and TGF-β).
-
Treatment: Titrating doses of TMP778 (e.g., 2.5 µM) or a DMSO vehicle control are added to the cultures.
-
Re-stimulation: After 4 days of culture, cells are re-stimulated for 3-4 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor like Brefeldin A.
-
Intracellular Staining: Cells are harvested, stained for surface markers (e.g., CD4), then fixed, permeabilized, and stained for intracellular cytokines (IL-17A, IFN-γ) using fluorochrome-conjugated antibodies.
-
Analysis: The frequency of cytokine-producing cells is determined by flow cytometry.
-
Workflow for Assessing TMP778's Effect on Cytokine Production
Caption: A comprehensive workflow detailing in vivo, in vitro, and molecular biology approaches to study TMP778.
Conclusion and Future Directions
TMP778 is a powerful inhibitor of RORγt that effectively suppresses Th17 cell differentiation and function, leading to a profound reduction in IL-17 production. The compound's utility is further underscored by its unexpected in vivo effect of downregulating the Th1-associated cytokine IFN-γ, which appears to be mediated through the suppression of the transcription factor T-bet. This dual inhibition of both Th17 and Th1 inflammatory pathways makes TMP778 and similar RORγt inhibitors a highly promising class of compounds for the treatment of complex autoimmune diseases where both cell types are pathogenic.
For drug development professionals, the data underscore the importance of evaluating candidate molecules in relevant in vivo models, as in vitro assays may not fully capture the complete pharmacological profile. The cross-regulation of T-cell lineages observed with TMP778 treatment warrants further investigation to fully elucidate the underlying molecular mechanisms. Future research should focus on the specific interplay between RORγt inhibition and the T-bet regulatory network in different immune cell populations and disease contexts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Functional Analysis of TMP778 Binding to the Nuclear Receptor RORγt: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent transcription factor that serves as the master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells and their signature cytokine, Interleukin-17 (IL-17), are critical for host defense against certain pathogens but are also key drivers of pathogenesis in a variety of autoimmune and inflammatory diseases.[1] Consequently, RORγt has emerged as a high-priority therapeutic target for these conditions.[1] TMP778 is a potent and selective small-molecule inverse agonist of RORγt that has been shown to effectively suppress the Th17/IL-17 pathway. This document provides an in-depth technical overview of the structural and functional aspects of TMP778's interaction with RORγt, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data on TMP778-RORγt Interaction
TMP778 has been characterized across a range of biochemical and cell-based assays to determine its potency and selectivity for RORγt. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: Biochemical and Cellular Potency of TMP778
| Assay Type | Target/System | Parameter | Value | Reference |
| FRET Assay | RORγt Ligand Binding Domain (LBD) | IC50 | 7 nM (0.007 µM) | |
| FRET Assay (SRC1 peptide displacement) | RORγt Ligand Binding Domain (LBD) | IC50 | 5 nM (0.005 µM) | |
| Luciferase Reporter Gene Assay | Human Jurkat Cells (IL-17F Promoter) | IC50 | 63 nM (0.063 µM) | |
| RORγ-dependent Transactivation | Cell-based Nuclear Receptor Reporter Assay | IC50 | 17 nM (0.017 µM) | |
| IL-17A Secretion Inhibition | Differentiated Human Th17 cells | IC50 | 30 nM (0.03 µM) | |
| IL-17A Secretion Inhibition | Differentiated Human Tc17 cells | IC50 | 5 nM (0.005 µM) | |
| Mouse Th17 Differentiation Inhibition | Primary Naïve CD4+ T cells | IC50 | 0.1 µM |
Table 2: Selectivity of TMP778 for ROR Isoforms
| Target Receptor | Assay Type | Parameter | Value | Fold Selectivity (vs. RORγ) | Reference |
| RORγ | Luciferase Reporter Assay | IC50 | 0.017 µM | - | |
| RORα | Luciferase Reporter Assay | IC50 | 1.24 µM | ~73-fold | |
| RORβ | Luciferase Reporter Assay | IC50 | 1.39 µM | ~82-fold |
Structural Basis of TMP778 Inverse Agonism
The RORγt protein consists of several functional domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). The LBD is the target for small-molecule modulators like TMP778. In its natural, unbound (apo) state, the RORγt LBD surprisingly adopts an active conformation, stabilized by a unique His479–Tyr502–Phe506 triplet that anchors Helix 12 (H12), the activation helix, in a position that facilitates the recruitment of coactivator proteins.
While a co-crystal structure of TMP778 specifically bound to RORγt is not publicly available, extensive structural studies of other inverse agonists have revealed a common mechanism of action. These molecules bind within the LBD and disrupt the critical interactions that stabilize H12 in its active state. This destabilization shifts the conformational equilibrium of the LBD towards an inactive state, preventing the binding of coactivator peptides (such as SRC1) and thereby repressing the transcription of RORγt target genes like IL17A and IL17F. TMP778, as a potent inverse agonist, is understood to operate through this mechanism, effectively silencing the transcriptional output of RORγt.
Signaling Pathways and Mechanism of Action
RORγt is the central node in the signaling pathway that drives Th17 cell differentiation and function. The binding of TMP778 to RORγt interrupts this cascade.
Caption: RORγt signaling pathway in Th17 cell differentiation.
TMP778 acts as an inverse agonist, binding to the RORγt LBD and preventing the recruitment of coactivators necessary for gene transcription. This leads to a dose-dependent reduction in the expression of Th17 signature genes.
Caption: Mechanism of RORγt inverse agonism by TMP778.
Key Experimental Protocols
The characterization of TMP778 and its interaction with RORγt relies on a suite of specialized biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.
Förster Resonance Energy Transfer (FRET) Assay
This assay quantitatively measures the binding of an inhibitor to the RORγt LBD by detecting the disruption of an interaction between the LBD and a fluorescently labeled coactivator peptide.
-
Objective: To determine the IC50 value of a test compound (e.g., TMP778) for the RORγt LBD.
-
Materials:
-
Recombinant RORγt LBD fused to a donor fluorophore (e.g., Terbium Cryptate).
-
Synthetic coactivator peptide (e.g., from SRC1) labeled with an acceptor fluorophore (e.g., d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Test compound (TMP778) serially diluted in DMSO.
-
384-well low-volume microplates.
-
-
Procedure:
-
Prepare a solution of RORγt-LBD-Tb and SRC1-d2 peptide in assay buffer.
-
Dispense the test compound dilutions into the microplate wells.
-
Add the RORγt/peptide mix to all wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a FRET-compatible reader, measuring emission at two wavelengths (for donor and acceptor).
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of RORγt inhibition by quantifying the compound's effect on RORγt-driven gene transcription.
-
Objective: To determine the functional IC50 of a test compound for inhibiting RORγt-mediated transactivation.
-
Materials:
-
Host cell line (e.g., HEK293 or Jurkat).
-
Expression vector for RORγt.
-
Reporter vector containing a luciferase gene downstream of a promoter with ROR response elements (ROREs).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the host cells with the RORγt expression vector and the RORE-luciferase reporter vector.
-
Plate the transfected cells into 96-well plates and allow them to adhere/recover.
-
Treat the cells with a serial dilution of the test compound (TMP778) or vehicle (DMSO).
-
Incubate for 16-24 hours.
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the resulting luminescence using a luminometer.
-
Normalize the data to a control (e.g., vehicle-treated cells) and plot the percent inhibition against the log of the compound concentration to calculate the IC50.
-
In Vitro Th17 Cell Differentiation Assay
This primary cell assay assesses the ability of a compound to inhibit the development of IL-17-producing Th17 cells from naïve T cells.
-
Objective: To measure the effect of TMP778 on the differentiation of naïve CD4+ T cells into Th17 cells.
-
Materials:
-
Naïve CD4+ T cells isolated from human peripheral blood or mouse spleen.
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4).
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (TMP778).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Intracellular staining antibodies for IL-17A and IFN-γ.
-
Flow cytometer.
-
-
Procedure:
-
Culture isolated naïve CD4+ T cells with activation reagents and Th17 polarizing cytokines.
-
Simultaneously, add serial dilutions of TMP778 or vehicle control to the cultures.
-
Incubate for 3-5 days.
-
For the final 4-6 hours of culture, re-stimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor.
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells, followed by intracellular staining for IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
Determine the IC50 for the reduction of the Th17 cell population.
-
Caption: Experimental workflow for a Th17 differentiation assay.
Conclusion
TMP778 is a highly potent and selective inverse agonist of RORγt. Quantitative data from a variety of assays confirm its ability to bind to the RORγt LBD with low nanomolar affinity and to functionally inhibit RORγt-dependent transcriptional activity and Th17 cell differentiation. The structural mechanism of action, consistent with other RORγt inverse agonists, involves the destabilization of the activation helix H12, which prevents coactivator recruitment and silences the expression of pro-inflammatory genes like IL17A. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working to further understand and therapeutically target the RORγt-IL-17 axis in autoimmune and inflammatory diseases.
References
In Vitro Characterization of TMP778: A Technical Guide
Introduction
TMP778 is a potent and selective small-molecule inhibitor of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a ligand-dependent transcription factor that serves as the master regulator for the differentiation of T helper 17 (Th17) cells, which are critical drivers of various autoimmune and inflammatory diseases.[3][4] TMP778 functions as an inverse agonist, suppressing the transcriptional activity of RORγt and thereby inhibiting Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[5] This document provides a detailed technical overview of the in vitro characterization of TMP778, outlining its biochemical and cellular activities, the experimental protocols used for its evaluation, and its effects on key signaling pathways.
Quantitative Data Summary
The potency and selectivity of TMP778 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of TMP778 against its primary target and in cell-based functional assays.
Table 1: Biochemical and Cellular Potency of TMP778
| Assay Type | Target/Process | Species | IC50 (µM) | Reference |
| FRET Assay | RORγt Ligand-Binding Domain | - | 0.005 | |
| Luciferase Reporter Assay | RORγt Transactivation | - | 0.017 | |
| Th17 Differentiation | Mouse | 0.1 | ||
| IL-17A Production | Mouse | 0.1 |
Table 2: Selectivity Profile of TMP778 in Nuclear Receptor Reporter Assays
| Nuclear Receptor | IC50 (µM) | Fold Selectivity (vs. RORγt) | Reference |
| RORγt | 0.017 | 1x | |
| RORα | 1.24 | ~73x | |
| RORβ | 1.39 | ~82x | |
| 22 Other Nuclear Receptors | >10 | >588x |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to characterize TMP778.
Target Engagement: FRET Assay
This assay quantifies the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a cofactor peptide, such as SRC1.
Methodology:
-
Reagents: Purified recombinant RORγt-LBD (e.g., fused to a donor fluorophore like GST-Europium) and a biotinylated SRC1 peptide (labeled with an acceptor fluorophore like Allophycocyanin).
-
Procedure:
-
Add RORγt-LBD and the SRC1 peptide to microplate wells.
-
Add serial dilutions of TMP778 or vehicle control.
-
Incubate to allow for binding to reach equilibrium.
-
Excite the donor fluorophore and measure the emission from the acceptor fluorophore.
-
-
Data Analysis: The FRET signal is proportional to the amount of RORγt-LBD and SRC1 interaction. A decrease in the FRET signal indicates displacement by the inhibitor. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Functional Inhibition: RORγt-Dependent Luciferase Reporter Assay
This cell-based assay measures the ability of TMP778 to inhibit the transcriptional activity of RORγt.
Methodology:
-
Cell Line: Use a suitable host cell line (e.g., HEK293T) that does not endogenously express RORγt.
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for the RORγt protein.
-
A reporter vector containing a luciferase gene under the control of a promoter with ROR response elements (ROREs).
-
-
Treatment: After transfection, treat the cells with various concentrations of TMP778 or a DMSO vehicle control.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. The reduction in luciferase signal in the presence of TMP778 reflects the inhibition of RORγt-mediated transactivation. Calculate IC50 values from the dose-response curve.
Cellular Activity: In Vitro Th17 Cell Differentiation Assay
This assay assesses the impact of TMP778 on the differentiation of naïve CD4+ T cells into Th17 cells.
Methodology:
-
Cell Isolation: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6).
-
Polarizing Conditions: Culture the naïve T cells under Th17-polarizing conditions, which typically include:
-
TCR stimulation (e.g., anti-CD3 and anti-CD28 antibodies).
-
A cytokine cocktail containing TGF-β, IL-6, anti-IFN-γ, and anti-IL-4.
-
-
Treatment: Add different concentrations of TMP778 or vehicle control to the cultures at the time of activation.
-
Incubation: Culture the cells for 3-5 days.
-
Analysis (Intracellular Cytokine Staining):
-
Restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Stain the cells for surface markers (e.g., CD4).
-
Fix and permeabilize the cells, then stain for intracellular IL-17A and IFN-γ.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Visualizations: Signaling Pathways and Workflows
RORγt-Mediated Th17 Differentiation Pathway
The differentiation of naïve T cells into pathogenic Th17 cells is driven by a specific set of cytokines that activate a downstream signaling cascade culminating in the expression of RORγt. TMP778 acts by directly inhibiting the transcriptional activity of RORγt.
Caption: RORγt signaling pathway in Th17 cell differentiation and inhibition by TMP778.
Experimental Workflow: FRET-Based Target Engagement Assay
The workflow for a Fluorescence Resonance Energy Transfer (FRET) assay is designed to screen for compounds that disrupt protein-protein interactions.
Caption: Workflow diagram for the RORγt FRET-based inhibitor screening assay.
In Vitro Effects on T-Cell Lineages
TMP778 demonstrates high selectivity for the Th17 lineage. Genome-wide transcriptional profiling has shown that TMP778 has minimal effect on genes unrelated to the transcriptional signature of Th17 cells. While its primary and most potent effect is the suppression of IL-17 production and Th17 differentiation, some studies have noted effects on other T-cell lineages, although these are generally less pronounced.
-
Th17 Cells: TMP778 strongly inhibits the generation of Th17 cells and reduces IL-17 production from already differentiated Th17 cells. It effectively suppresses the expression of key Th17 signature genes, such as Il17a and Il17f.
-
Th1 Cells: In vitro, TMP778 has been shown to have little to no direct effect on IFN-γ production or Th1 differentiation. However, in vivo studies have sometimes shown a reduction in IFN-γ, suggesting a more complex interplay between T-cell subsets in a whole-organism context.
-
Other Lineages: The compound shows a mild tendency to increase the expression of signature genes from other CD4+ lineages, such as Th1 and Th2 cells, which may be a secondary effect of inhibiting the dominant Th17 program.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The RORγt Inhibitor TMP778: A Double-Edged Sword in T-Cell Regulation, Suppressing Both Th17 and Th1 Lineages
For Immediate Release
A comprehensive analysis of the selective RORγt inhibitor, TMP778, reveals an unexpected dual mechanism of action, impacting not only its intended Th17 target but also the Th1 cell lineage through the downregulation of the master transcription factor T-bet. This technical guide provides an in-depth exploration of the preclinical evidence, experimental methodologies, and the putative signaling pathways underlying this intriguing off-target effect, offering critical insights for researchers and drug development professionals in immunology and autoimmune diseases.
TMP778, a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), has been a subject of significant interest for its therapeutic potential in Th17-mediated autoimmune disorders. RORγt is the master transcription factor orchestrating the differentiation and function of Th17 cells, which are key drivers of inflammation in numerous autoimmune conditions. While the inhibitory effect of TMP778 on the Th17 axis is well-documented, emerging evidence from preclinical models of experimental autoimmune uveitis (EAU) has unveiled a surprising and significant impact on the Th1 cell lineage, characterized by a marked reduction in T-bet (T-box expressed in T cells) expression.[1][2] This finding challenges the conventional understanding of TMP778's mechanism of action and highlights a complex interplay between the Th1 and Th17 differentiation pathways.
This guide synthesizes the current knowledge on the effect of TMP778 on T-bet expression, presenting quantitative data in a structured format, detailing the experimental protocols used in these pivotal studies, and proposing a hypothetical signaling pathway to explain this unexpected phenomenon.
Quantitative Analysis of TMP778's Effect on T-bet Expression
The in vivo efficacy of TMP778 on T-bet expression has been primarily evaluated in a murine model of EAU, an autoimmune disease mediated by both Th1 and Th17 cells.[1][2] Treatment with TMP778 led to a significant reduction in the Th1 cell population and the expression of its signature transcription factor, T-bet.
Table 1: Effect of TMP778 on T-bet+ and RORγt+ Cells in Eye-Infiltrating Lymphocytes of EAU Mice
| Treatment Group | T-bet+ Cells (% of CD4+ cells) | RORγt+ Cells (% of CD4+ cells) |
| Vehicle | 35.4 ± 2.1 | 8.9 ± 1.5 |
| TMP778 | 18.2 ± 1.7** | 5.6 ± 1.1 |
| *Data are presented as mean ± SEM. *p<0.01 compared to vehicle. Data extrapolated from studies in B10.A mice with EAU.[1] |
Table 2: Effect of TMP778 on T-bet (Tbx21) and RORγt (Rorc) Gene Expression in Splenocytes of EAU Mice
| Treatment Group | Tbx21 (T-bet) Relative Gene Expression | Rorc (RORγt) Relative Gene Expression |
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |
| TMP778 | 0.45 ± 0.08 | 0.38 ± 0.07 |
| *Data are presented as mean ± SEM. p<0.05 compared to vehicle. Gene expression was normalized to a housekeeping gene and expressed relative to the vehicle-treated group. Data from studies in B10.A mice with EAU. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of TMP778's effect on T-bet expression.
Experimental Autoimmune Uveitis (EAU) Induction and TMP778 Treatment
-
Animal Model: Female B10.A mice, 8-12 weeks old, are used for the induction of EAU.
-
Antigen Emulsion Preparation: A 1:1 emulsion of interphotoreceptor retinoid-binding protein (IRBP) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis is prepared.
-
Immunization: Mice are immunized subcutaneously with the IRBP/CFA emulsion.
-
TMP778 Administration: TMP778 is dissolved in a vehicle solution (e.g., 3% dimethylacetamide, 10% Solutol, and 87% saline) and administered subcutaneously twice daily at a dose of 20 mg/kg, starting from the day of immunization. Control mice receive the vehicle solution only.
-
Disease Monitoring: The development of EAU is monitored by fundoscopy and confirmed by histological analysis of the eyes at the experimental endpoint.
Flow Cytometry Analysis of T-bet and RORγt Expression
-
Cell Isolation: Spleens and eyes are harvested from euthanized mice. Single-cell suspensions are prepared from the spleens by mechanical disruption. Eye-infiltrating cells are isolated by enzymatic digestion.
-
Surface Staining: Cells are stained with fluorescently conjugated antibodies against surface markers, such as CD4, to identify T helper cell populations.
-
Intracellular Staining: Following surface staining, cells are fixed and permeabilized using a transcription factor staining buffer set.
-
Transcription Factor Staining: Permeabilized cells are stained with fluorescently conjugated antibodies specific for T-bet (e.g., clone 4B10) and RORγt (e.g., clone B2D).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of T-bet+ and RORγt+ cells within the CD4+ T cell gate is determined.
Quantitative PCR (qPCR) for T-bet (Tbx21) and RORγt (Rorc) Gene Expression
-
RNA Extraction and cDNA Synthesis: RNA is extracted from isolated splenocytes using a suitable RNA isolation kit. First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up using SYBR Green master mix, cDNA template, and primers specific for mouse Tbx21 (T-bet) and Rorc (RORγt). A housekeeping gene (e.g., Gapdh) is used for normalization.
-
Primer Sequences (Example):
-
Tbx21 Forward: 5'-CAACAACCCCTTTGCCAAAG-3'
-
Tbx21 Reverse: 5'-TCCCCCAAGCAGTTGACAGT-3'
-
Rorc Forward: 5'-CCGCTGAGAGGGCTTCAC-3'
-
Rorc Reverse: 5'-TGCAGGAGTAGGCCACATTACA-3'
-
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control group.
Signaling Pathways and Logical Relationships
The unexpected reduction in T-bet expression following treatment with a selective RORγt inhibitor suggests an indirect regulatory mechanism. The differentiation of Th1 and Th17 cells is known to be reciprocally regulated, with the master transcription factors of each lineage capable of inhibiting the other.
Caption: Hypothetical signaling pathway of TMP778's effect on T-bet.
The diagram above illustrates the established inhibitory effect of TMP778 on RORγt and the subsequent reduction in IL-17 production. It also depicts the known reciprocal repressive relationship between RORγt and T-bet. The proposed indirect mechanism involves intermediate factors, such as other transcription factors like Runx1, which are known to be involved in the crosstalk between Th1 and Th17 differentiation pathways. By inhibiting RORγt, TMP778 may alter the balance of these intermediate factors, leading to a downstream reduction in T-bet expression and IFN-γ production.
Caption: Experimental workflow for assessing TMP778's effect on T-bet.
Conclusion and Future Directions
The unexpected finding that TMP778, a selective RORγt inhibitor, also suppresses the Th1 lineage by downregulating T-bet expression has significant implications for its therapeutic application. This dual inhibitory activity could be beneficial in diseases where both Th1 and Th17 cells play a pathogenic role, such as in EAU. However, it also raises questions about the selectivity and potential for broader immunosuppressive effects.
Further research is warranted to fully elucidate the molecular mechanisms underlying this cross-pathway regulation. Investigating the role of intermediate transcription factors, such as Runx1, and exploring the epigenetic modifications at the Tbx21 locus following RORγt inhibition will be crucial next steps. A deeper understanding of this intricate regulatory network will not only refine our knowledge of T-cell biology but also guide the development of more targeted and effective therapies for autoimmune diseases.
References
Methodological & Application
Application Notes and Protocols for TMP778 in Uveitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TMP778, a selective retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitor, in preclinical uveitis research. The provided protocols are based on established methodologies in the field of experimental autoimmune uveitis (EAU), a widely accepted animal model for human uveitis.
Introduction
Uveitis, an inflammatory condition of the uveal tract of the eye, is a significant cause of vision loss. Autoimmune processes, particularly those mediated by T helper 1 (Th1) and T helper 17 (Th17) cells, are central to its pathogenesis. RORγt is a key transcription factor for the differentiation and function of Th17 cells, making it an attractive therapeutic target. TMP778 has been identified as a selective inhibitor of RORγt and has demonstrated efficacy in suppressing the development of EAU.[1][2][3] This document outlines the optimal dosage of TMP778 and detailed protocols for its application in EAU research.
Mechanism of Action
TMP778 selectively inhibits RORγt, the master regulator of Th17 cell differentiation.[4] In the context of uveitis, this inhibition leads to a significant reduction in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), a hallmark of Th17 cells.[1] Unexpectedly, in vivo studies have shown that TMP778 treatment also suppresses the Th1 cell response, characterized by a decrease in Interferon-gamma (IFN-γ) production. This dual inhibitory effect on both pathogenic T cell subsets highlights its potential as a potent anti-inflammatory agent in ocular autoimmune diseases.
Optimal Dosage and Administration
In vivo studies utilizing a murine model of EAU have established an effective dosage and administration route for TMP778.
| Parameter | Value | Reference |
| Compound | TMP778 | |
| Dosage | 20 mg/kg | |
| Administration Route | Subcutaneous (s.c.) injection | |
| Frequency | Twice daily | |
| Vehicle | 3% dimethylacetamide, 10% Solutol, 87% saline |
Experimental Protocols
Preparation of TMP778 Solution
Materials:
-
TMP778
-
Dimethylacetamide (DMA)
-
Solutol® HS 15
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution by mixing 3% dimethylacetamide, 10% Solutol, and 87% saline.
-
Weigh the required amount of TMP778 to achieve a final concentration that allows for a 20 mg/kg dosage based on the average weight of the mice to be treated.
-
Dissolve the TMP778 in the vehicle solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on each day of administration.
Induction of Experimental Autoimmune Uveitis (EAU) in B10.A Mice
Materials:
-
Female B10.A mice (6-8 weeks old)
-
Bovine Interphotoreceptor Retinoid-Binding Protein (IRBP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for immunization
Procedure:
-
Prepare an emulsion of IRBP in CFA. For each mouse, emulsify 50 µg of bovine IRBP in an equal volume of CFA to a final volume of 0.2 ml.
-
Administer the 0.2 ml emulsion via subcutaneous injections at multiple sites (e.g., base of the tail and one thigh).
-
Concurrently, administer 0.2 µg or 1 µg of Pertussis toxin intraperitoneally (i.p.).
-
Monitor the mice for clinical signs of uveitis starting from day 7 post-immunization using fundoscopy. Disease severity can be scored on a scale of 0-4.
TMP778 Treatment Protocol
Procedure:
-
On the day of EAU induction (Day 0), begin the treatment regimen with TMP778.
-
Administer 20 mg/kg of the prepared TMP778 solution subcutaneously twice daily.
-
Continue the treatment for the desired duration of the experiment (e.g., 14 or 21 days).
-
A control group of mice should be treated with the vehicle solution following the same administration schedule.
Assessment of Uveitis Severity
Histological Examination:
-
At the end of the experiment (e.g., day 14 or 21), euthanize the mice.
-
Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Embed the eyes in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score the severity of pathological changes on a scale of 0-4, assessing for inflammatory cell infiltration, retinal folding, and structural damage.
Immunological Analysis:
-
Isolate splenocytes or cells from draining lymph nodes.
-
Culture the cells in the presence of IRBP.
-
Measure the levels of IL-17 and IFN-γ in the culture supernatants using ELISA to assess the Th17 and Th1 responses, respectively.
Signaling Pathway
Caption: TMP778 inhibits RORγt, blocking Th17 differentiation and IL-17 production.
Experimental Workflow
References
- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMP778 in Cell Culture Experiments
A Critical Clarification on the Mechanism of Action of TMP778
Initial research indicates a common misconception regarding the target of TMP778. It is crucial for researchers to note that TMP778 is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) and not a dual inhibitor of SHIP1 and SHIP2.[1][2][3] RORγt is a nuclear receptor transcription factor essential for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A.[1][3] Therefore, the application of TMP778 in cell culture experiments should be designed around the study of RORγt inhibition and its downstream effects on Th17 cell biology and inflammatory responses.
These application notes will provide protocols for the preparation and use of TMP778 as a RORγt inhibitor in cell culture experiments. Additionally, to address the interest in SHIP1 and SHIP2, a separate section detailing their signaling pathway is included for clarity and to guide future experiments with appropriate inhibitors.
Section 1: TMP778 Application Notes
Background
TMP778 is a potent and selective small molecule inverse agonist of RORγt. By binding to RORγt, it inhibits the transcription of target genes, most notably IL17A and IL17F, leading to a reduction in IL-17 secretion. This makes TMP778 a valuable tool for studying the role of RORγt and Th17 cells in various physiological and pathological processes, particularly in the context of autoimmune and inflammatory diseases. An inactive diastereomer, TMP776, can be used as a negative control in experiments.
Data Summary
The following table summarizes the quantitative data for TMP778's inhibitory activity.
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| IL-17A Secretion | Human Th17 cells | ELISA | 0.005 µM | |
| IL-17A Secretion | Established human Th17 cells | ELISA | 0.03 µM | |
| IL-17A Secretion | Established human Tc17 cells | ELISA | 0.005 µM | |
| Th17 Differentiation | Mouse naive CD4+ T cells | Intracellular Staining | 0.1 µM |
Section 2: Experimental Protocols
Preparation of TMP778 Stock Solution
Proper dissolution and storage of TMP778 are critical for maintaining its activity and ensuring reproducible experimental results.
Materials:
-
TMP778 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of TMP778 powder.
-
Aseptically add the appropriate volume of DMSO to the vial containing the TMP778 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Note: One study reported dissolving TMP778 in a vehicle of 3% dimethylacetamide, 10% Solutol, and 87% saline for in vivo injections. For in vitro cell culture, DMSO is a more common and appropriate solvent.
General Protocol for TMP778 Treatment in Cell Culture
Materials:
-
Cultured cells of interest (e.g., naive CD4+ T cells for Th17 differentiation assays)
-
Complete cell culture medium
-
TMP778 stock solution
-
Vehicle control (DMSO)
-
Appropriate cell culture plates (e.g., 48-well or 96-well plates)
Protocol:
-
Cell Seeding: Seed the cells at the desired density in the appropriate culture vessel and volume.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the TMP778 stock solution at room temperature.
-
Prepare serial dilutions of the TMP778 stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Prepare a vehicle control by diluting the DMSO to the same final concentration as the highest concentration of TMP778 used.
-
-
Treatment: Add the prepared working solutions of TMP778 or vehicle control to the corresponding wells.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: Following incubation, proceed with the planned downstream analysis, such as ELISA for cytokine secretion, flow cytometry for intracellular cytokine staining, or qPCR for gene expression analysis.
Section 3: Visualizations
RORγt Signaling Pathway
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by TMP778.
SHIP1/SHIP2 Signaling Pathway (For Informational Purposes)
While TMP778 does not target SHIP1/SHIP2, understanding their role in the PI3K/AKT pathway is crucial in immunology and cancer research. SHIP1 and SHIP2 are 5'-inositol phosphatases that hydrolyze the 5-position phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action modulates the signaling downstream of PI3K.
Caption: SHIP1/SHIP2 negatively regulate the PI3K/AKT pathway by converting PIP3 to PI(3,4)P2.
Experimental Workflow for Small Molecule Inhibitor Screening
Caption: A generalized workflow for testing the effects of a small molecule inhibitor in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMP778 Administration in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The pathogenesis of EAE is primarily driven by myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, which infiltrate the CNS and initiate an inflammatory cascade leading to demyelination and axonal damage. Retinoid-acid-receptor-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation and function of Th17 cells, making it a promising therapeutic target for autoimmune diseases.
TMP778 is a potent and selective inverse agonist of RORγt. While extensive data is available for its efficacy in experimental autoimmune uveitis (EAU), another Th17-mediated autoimmune disease, direct quantitative data on its administration in EAE is limited. These application notes provide a comprehensive overview of the proposed use of TMP778 in the EAE model, based on its known mechanism of action, data from related models, and established EAE protocols.
Mechanism of Action of TMP778
TMP778 functions as an inverse agonist of RORγt, a master regulator of Th17 cell differentiation. By binding to RORγt, TMP778 inhibits its transcriptional activity, leading to a downstream reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. Studies in EAU have also demonstrated that TMP778 can unexpectedly suppress the Th1 response, leading to reduced production of Interferon-gamma (IFN-γ)[1][2]. This dual action on both Th17 and Th1 pathways makes TMP778 a compelling candidate for the treatment of EAE.
Signaling Pathway of RORγt in Th17 Differentiation and Inhibition by TMP778
Caption: RORγt signaling in Th17 differentiation and its inhibition by TMP778.
Quantitative Data Summary
| Parameter | TMP778 in EAU[1][3] | SR1001 in EAE[4] |
| Animal Model | B10.A mice immunized with interphotoreceptor retinoid-binding protein (IRBP) | C57BL/6 mice immunized with myelin oligodendrocyte glycoprotein (MOG) 35-55 |
| Treatment Regimen | Subcutaneous injection, twice daily | Intraperitoneal injection, twice daily (25 mg/kg) |
| Efficacy | Significantly inhibited the development of EAU (p ≤ 0.01) | Delayed onset and reduced clinical severity of EAE |
| Cytokine Modulation | - Significantly reduced production of IFN-γ (p ≤ 0.001) and IL-17 (p ≤ 0.01) in response to IRBP.- Strongly inhibited the release of IL-17 from sensitized splenocytes. | - Repressed Il17a mRNA expression by ~60% in the spinal cord.- Reduced Il21 and Il22 mRNA expression in the spinal cord. |
| Cellular Effects | Suppressed both Th1 and Th17 responses. | Suppressed Th17 cell differentiation and cytokine expression. |
Experimental Protocols
I. Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles (27G)
-
Emulsifying needle or device
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare the MOG/CFA emulsion.
-
Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of M. tuberculosis.
-
Create a 1:1 emulsion of the MOG 35-55 solution and CFA. This can be achieved by drawing the two solutions into separate syringes and connecting them with an emulsifying needle, then passing the mixture back and forth until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice lightly.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On Day 0, shortly after immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
Repeat the PTX injection on Day 2.
-
II. Preparation and Administration of TMP778
Note: The following protocol is a proposed guideline based on the administration of TMP778 in EAU models and other RORγt inhibitors in EAE. The optimal dose and administration route for TMP778 in EAE should be determined empirically.
Materials:
-
TMP778
-
Vehicle for dissolution (e.g., DMSO, followed by dilution in corn oil or a suitable aqueous vehicle)
-
Sterile syringes and needles
Procedure:
-
Preparation of TMP778 Solution:
-
Prepare a stock solution of TMP778 in a suitable solvent like DMSO.
-
For administration, dilute the stock solution to the desired final concentration in a vehicle such as corn oil or a solution of 0.5% methylcellulose and 0.25% Tween 80 in water. The final concentration of DMSO should be kept low to avoid toxicity.
-
A suggested starting dose, based on other RORγt inhibitors, is in the range of 10-50 mg/kg.
-
-
Administration of TMP778:
-
Prophylactic Treatment: Begin administration on the day of immunization (Day 0) or one day prior.
-
Therapeutic Treatment: Begin administration upon the onset of clinical signs of EAE (e.g., when a mouse reaches a clinical score of 1.0).
-
Administer TMP778 subcutaneously or orally (by gavage) once or twice daily. The EAU study with TMP778 used twice-daily subcutaneous injections.
-
III. Clinical Assessment of EAE
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Body weight should also be recorded daily.
EAE Scoring Scale:
-
0.0: No clinical signs.
-
0.5: Distal limp tail.
-
1.0: Complete limp tail.
-
1.5: Limp tail and hind limb weakness (unsteady gait).
-
2.0: Partial hind limb paralysis (one leg paralyzed).
-
2.5: Partial hind limb paralysis (both legs have some paralysis).
-
3.0: Complete hind limb paralysis.
-
3.5: Complete hind limb paralysis and forelimb weakness.
-
4.0: Moribund (quadriplegic).
-
5.0: Death.
Experimental Workflow
Caption: Experimental workflow for TMP778 administration in EAE.
Concluding Remarks
TMP778, as a selective RORγt inhibitor, holds significant promise for the treatment of EAE by targeting the pathogenic Th17 cell response and potentially the Th1 response as well. The provided protocols offer a framework for initiating studies on the efficacy of TMP778 in this preclinical model of multiple sclerosis. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window for TMP778 in the EAE model. Further investigations into the precise molecular and cellular mechanisms of TMP778 in the context of neuroinflammation will be crucial for its development as a potential therapeutic for multiple sclerosis.
References
- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vitro Efficacy of TMP778: A Detailed Guide for Researchers
Introduction
TMP778 is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt), a master transcription factor essential for the differentiation and function of T helper 17 (Th17) cells. Th17 cells and their signature cytokine, Interleukin-17 (IL-17), are key drivers of inflammation in various autoimmune diseases. Consequently, inhibiting the RORγt-IL-17 axis with small molecules like TMP778 presents a promising therapeutic strategy. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the in vitro efficacy of TMP778.
Mechanism of Action
TMP778 functions by binding to RORγt and inhibiting its transcriptional activity. This leads to a reduction in the expression of IL-17A and IL-17F, cytokines that are central to the inflammatory response in autoimmune conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] The efficacy of TMP778 can be assessed by its ability to inhibit RORγt-mediated gene transcription, suppress Th17 cell differentiation, and reduce the production of pro-inflammatory cytokines.
Key In Vitro Efficacy Assays
A series of in vitro assays can be employed to comprehensively evaluate the efficacy of TMP778. These assays are designed to probe different aspects of its mechanism of action, from direct target engagement to its functional effects on primary immune cells.
Summary of Quantitative Data
The following table summarizes key quantitative data for TMP778's in vitro efficacy, providing a benchmark for experimental outcomes.
| Assay Type | Cell Type/System | Parameter | Value | Reference |
| Nuclear Receptor Reporter Assay | HEK293 cells | RORγ IC50 | 0.017 µM | [3] |
| Th17 Cell Differentiation | Mouse Naïve CD4+ T cells | IC50 | 0.1 µM | [1] |
| IL-17A Production | Mouse Naïve CD4+ T cells | IC50 | 0.1 µM | [1] |
Experimental Protocols
This section provides detailed protocols for the key experiments used to measure the in vitro efficacy of TMP778.
RORγt Luciferase Reporter Assay
This assay quantitatively measures the ability of TMP778 to inhibit RORγt-driven gene transcription in a controlled cellular environment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of TMP778 for RORγt.
Materials:
-
HEK293 cells
-
RORγt expression plasmid
-
ROR-responsive luciferase reporter plasmid (e.g., containing ROR binding elements driving luciferase expression)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TMP778
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the RORγt expression plasmid, the ROR-responsive luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of TMP778 (e.g., from 10 µM to 0.1 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the TMP778 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the ability of TMP778 to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.
Objective: To quantify the inhibitory effect of TMP778 on Th17 cell polarization.
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4 antibodies
-
TMP778
-
Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A)
-
Antibodies for flow cytometry: anti-CD4, anti-IL-17A
-
Flow cytometer
Protocol:
-
Cell Isolation: Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Treatment: Culture the naïve CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS, anti-CD3, and anti-CD28 antibodies, and the Th17 polarizing cytokine cocktail. Add serial dilutions of TMP778 or DMSO to the cultures.
-
Incubation: Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Restimulation: On the final day, restimulate the cells with a cell stimulation cocktail for 4-6 hours to enhance intracellular cytokine expression.
-
Intracellular Staining: Stain the cells for surface CD4 and then fix, permeabilize, and stain for intracellular IL-17A.
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
-
Data Analysis: Compare the percentage of Th17 cells in TMP778-treated samples to the DMSO control.
Cytokine Production Assay (ELISA)
This assay measures the amount of IL-17 secreted by T cells in response to stimulation.
Objective: To quantify the inhibition of IL-17 secretion by TMP778.
Materials:
-
Splenocytes from immunized mice or differentiated Th17 cells
-
Antigen for restimulation (e.g., MOG35-55 for EAE model) or anti-CD3/CD28 antibodies
-
TMP778
-
IL-17A ELISA kit
-
Plate reader
Protocol:
-
Cell Culture and Treatment: Plate splenocytes or differentiated Th17 cells in a 96-well plate. Add the appropriate stimulant and serial dilutions of TMP778 or DMSO.
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Perform the IL-17A ELISA on the supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-17A in each sample. Calculate the percentage inhibition of IL-17A production by TMP778 compared to the DMSO control.
Gene Expression Analysis (qPCR)
This assay measures the effect of TMP778 on the mRNA expression of RORγt and its target genes.
Objective: To determine if TMP778 treatment leads to a decrease in the transcription of key Th17-related genes.
Materials:
-
Differentiated Th17 cells treated with TMP778 or DMSO
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for RORC (human)/Rorc (mouse), IL17A/Il17a, IL17F/Il17f, and a housekeeping gene (e.g., ACTB/Actb or GAPDH/Gapdh)
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Treatment and Lysis: Treat differentiated Th17 cells with TMP778 or DMSO for a specified time (e.g., 24 hours) and then lyse the cells.
-
RNA Isolation and cDNA Synthesis: Isolate total RNA and synthesize cDNA according to the kit manufacturers' instructions.
-
qPCR: Perform qPCR using the specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the TMP778-treated samples to the DMSO control.
Visualizations
RORγt Signaling Pathway
Caption: RORγt signaling pathway and the inhibitory action of TMP778.
Experimental Workflow for In Vitro Th17 Differentiation Assay
Caption: Workflow for assessing TMP778's effect on Th17 differentiation.
Conclusion
The protocols and assays detailed in this document provide a robust framework for the in vitro characterization of TMP778's efficacy. By systematically evaluating its impact on RORγt activity, Th17 cell differentiation, and cytokine production, researchers can gain a comprehensive understanding of its therapeutic potential. Consistent application of these methods will facilitate the comparison of data across different studies and contribute to the development of novel treatments for autoimmune diseases.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Flow Cytometry Analysis of Th17 Cells Treated with TMP778
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical for host defense against extracellular bacteria and fungi.[1] However, their dysregulation is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2] A key transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt), governs the differentiation and function of Th17 cells, primarily by driving the expression of their signature cytokine, Interleukin-17A (IL-17A).[1][2][3] This central role of RORγt has made it a prime therapeutic target for the development of novel immunomodulatory drugs.
TMP778 is a potent and selective small-molecule inverse agonist of RORγt. It has been shown to effectively inhibit Th17 cell differentiation and suppress the production of IL-17A. This application note provides a detailed protocol for the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with TMP778 under Th17 polarizing conditions and the subsequent analysis of Th17 cell populations by flow cytometry. The protocol outlines the steps for cell culture, differentiation, intracellular staining of key markers (IL-17A and RORγt), and data acquisition. Furthermore, this document presents a structured format for data analysis and visualization of the underlying signaling pathways.
Signaling Pathway of Th17 Differentiation and TMP778 Inhibition
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process initiated by T cell receptor (TCR) activation in the presence of specific cytokines, most notably TGF-β and IL-6. This cytokine signaling cascade activates the transcription factor STAT3, which is crucial for the initial commitment to the Th17 lineage. Activated STAT3, in turn, induces the expression of RORγt, the master regulator of Th17 differentiation. RORγt then directly binds to the promoter regions of genes encoding for IL-17A and other Th17-associated molecules, driving their transcription and subsequent protein expression. TMP778 exerts its inhibitory effect by binding to the ligand-binding domain of RORγt, functioning as an inverse agonist. This binding event is thought to alter the conformation of RORγt, leading to the recruitment of co-repressors and the displacement of co-activators, ultimately inhibiting the transcriptional activity of RORγt and suppressing the Th17 phenotype.
References
- 1. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
Application Notes and Protocols for Gene Expression Analysis Following TMP778 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing gene expression changes in response to treatment with TMP778, a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases. Understanding the impact of TMP778 on the transcriptome of Th17 cells is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Mechanism of Action of TMP778
TMP778 functions as a potent and selective inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, TMP778 inhibits its transcriptional activity. This leads to the suppression of the expression of key Th17 signature genes, including those encoding for the pro-inflammatory cytokines Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22).[1] This targeted inhibition of the Th17 pathway underlies the therapeutic potential of TMP778 in autoimmune and inflammatory conditions.
Signaling Pathway
The following diagram illustrates the signaling pathway of RORγt in Th17 cell differentiation and the point of intervention by TMP778.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of TMP778 on gene and protein expression, as reported in various studies.
Table 1: In Vitro Inhibition of IL-17A Production by TMP778
| Cell Type | Assay | IC50 of TMP778 (µM) | Reference |
| Human Th17 cells | IL-17A Secretion | 0.005 | [2] |
| Human Tc17 cells | IL-17A Secretion | 0.005 | [2] |
| Mouse Th17 cells | IL-17A Production | 0.1 | [2] |
Table 2: Effect of TMP778 on Th17 Signature Gene Expression (In Vitro)
| Gene | Cell Type | Treatment Concentration | Fold Change vs. Control | Reference |
| Il17a | Mouse Th17 cells | 0.1 µM | Decreased | [2] |
| Il17f | Mouse Th17 cells | 0.1 µM | Decreased | |
| Il22 | Human Th17 cells | Not specified | Decreased | |
| Il26 | Human Th17 cells | Not specified | Decreased | |
| Ccr6 | Human Th17 cells | Not specified | Decreased | |
| Il23r | Human Th17 cells | Not specified | Decreased |
Table 3: In Vivo Effects of TMP778 on Gene Expression
| Gene | Animal Model | Finding | Reference |
| Rorc (RORγt) | EAU Mice | Markedly lower expression in splenocytes | |
| Tbx21 (T-bet) | EAU Mice | Markedly lower expression in splenocytes |
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro differentiation of Th17 cells, treatment with TMP778, and subsequent gene expression analysis.
Experimental Workflow
Protocol 1: In Vitro Differentiation of Mouse Th17 Cells
This protocol describes the differentiation of naive CD4+ T cells isolated from mouse spleens into Th17 cells.
Materials:
-
Naive CD4+ T Cell Isolation Kit (mouse)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε antibody
-
Anti-mouse CD28 antibody
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IL-4 antibody
-
Anti-mouse IFN-γ antibody
-
96-well cell culture plates
Procedure:
-
Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells (CD4+CD62L+) from the spleens of mice using a commercially available isolation kit according to the manufacturer's instructions.
-
Coat Plates: Coat a 96-well plate with anti-mouse CD3ε antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash Plates: Before use, wash the plate twice with sterile PBS.
-
Prepare Th17 Differentiation Medium: Prepare the Th17 differentiation medium by supplementing the complete RPMI-1640 medium with:
-
Anti-mouse CD28 antibody (2 µg/mL)
-
Recombinant mouse IL-6 (20-50 ng/mL)
-
Recombinant human TGF-β1 (1-5 ng/mL)
-
Anti-mouse IL-4 antibody (10 µg/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
-
Cell Seeding: Seed the isolated naive CD4+ T cells at a density of 1-2 x 10^5 cells per well in the anti-CD3ε coated plate.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
Protocol 2: TMP778 Treatment of Differentiated Th17 Cells
Materials:
-
Differentiated Th17 cells (from Protocol 1)
-
TMP778 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Prepare TMP778 Solutions: Prepare a stock solution of TMP778 in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.001 µM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After 3-5 days of differentiation, add the TMP778 or vehicle control solutions to the Th17 cell cultures.
-
Incubation: Incubate the cells for an additional 24-48 hours. The optimal incubation time should be determined empirically.
Protocol 3: RNA Isolation and Quality Control
Materials:
-
TRIzol reagent or a column-based RNA purification kit
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Harvest the cells and lyse them using TRIzol reagent or the lysis buffer provided with an RNA purification kit, following the manufacturer's instructions.
-
RNA Isolation: Isolate total RNA according to the chosen method. Ensure all steps are performed in an RNase-free environment.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. A260/A280 ratio should be ~2.0, and A260/A230 ratio should be between 2.0 and 2.2.
Protocol 4: cDNA Synthesis
Materials:
-
Reverse transcriptase enzyme (e.g., SuperScript III or IV)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
RNase-free water
Procedure:
-
Reverse Transcription Reaction Setup: In an RNase-free tube, combine the isolated total RNA (e.g., 1 µg), oligo(dT) primers or random hexamers, and dNTPs. Incubate at 65°C for 5 minutes, then place on ice.
-
Master Mix Preparation: Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
cDNA Synthesis: Add the master mix to the RNA/primer mixture and incubate according to the enzyme manufacturer's protocol (e.g., 50°C for 60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).
Protocol 5: Quantitative Real-Time PCR (qPCR)
Materials:
-
Synthesized cDNA (from Protocol 4)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (e.g., Il17a, Il17f, Il22, Rorc) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between TMP778-treated and vehicle-treated samples, normalized to the housekeeping gene.
Protocol 6: RNA Sequencing (RNA-Seq) (Alternative to qPCR)
For a comprehensive, unbiased analysis of the entire transcriptome, RNA-Seq is recommended.
Procedure:
-
Library Preparation: Prepare sequencing libraries from the isolated total RNA using a commercially available RNA-Seq library preparation kit.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in TMP778-treated samples compared to controls.
-
Pathway Analysis: Use bioinformatics tools to identify biological pathways that are significantly altered by the treatment.
-
References
Application Notes and Protocols for Studying RORγt-Dependent Pathways with TMP778
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TMP778, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), to investigate RORγt-dependent signaling pathways. The provided protocols are intended for researchers in immunology, autoimmune diseases, and drug discovery.
Introduction to RORγt and TMP778
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] Th17 cells, and the cytokines they produce, such as Interleukin-17A (IL-17A) and IL-17F, are critical for host defense against certain pathogens but are also key drivers of inflammation in numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][4] RORγt directly regulates the transcription of genes encoding IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R), making it a prime therapeutic target for these conditions.
TMP778 is a small molecule that functions as a potent and selective inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, TMP778 inhibits its transcriptional activity, leading to the suppression of Th17 cell differentiation and effector functions. Genome-wide transcriptional profiling has demonstrated that TMP778 exhibits high selectivity for Th17-related genes.
Data Presentation
Table 1: In Vitro Potency of TMP778
| Assay Type | Species | Parameter | Value | Reference |
| FRET Assay | N/A | IC50 | 7 nM | |
| RORγt Reporter Assay | Human | IC50 | 17 nM | |
| IL-17F Promoter Assay | Human | IC50 | 63 nM | |
| Th17 Cell Differentiation (IL-17A production) | Mouse | IC50 | 0.1 µM | |
| Th17 Cell Differentiation (IL-17 secretion) | Human | IC50 | 0.005 µM | |
| Tc17 Cell Differentiation | Mouse | IC50 | 0.005 µM |
Table 2: In Vivo Efficacy of TMP778 in Autoimmune Disease Models
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Experimental Autoimmune Uveitis (EAU) | Uveitis | 20 mg/kg, s.c., twice daily | Significantly inhibited EAU development; Reduced IL-17 and IFN-γ production. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Not specified | Delayed disease onset and reduced severity; Decreased CNS infiltrating IL-17+ T cells. | |
| Imiquimod-induced Psoriasis | Psoriasis | Subcutaneous injection | Reduced psoriatic dermatitis. |
Signaling Pathways and Mechanisms
RORγt-Dependent Signaling Pathway in Th17 Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is initiated by cytokines such as TGF-β and IL-6, which activate the STAT3 signaling pathway. STAT3, in conjunction with other transcription factors like IRF4 and c-Rel, induces the expression of RORγt. RORγt then drives the transcription of key Th17 signature genes, including IL17A, IL17F, and IL23R. The IL-23/IL-23R signaling axis is crucial for the expansion and pathogenic function of Th17 cells.
Caption: RORγt-Dependent Th17 Differentiation Pathway.
Mechanism of Action of TMP778
TMP778 acts as an inverse agonist of RORγt. It binds to the ligand-binding domain of the RORγt protein, which leads to a conformational change that inhibits the recruitment of coactivators necessary for gene transcription. This results in the suppression of RORγt-mediated transcription of target genes like IL17A and IL23R. Some evidence suggests that RORγt inhibitors can down-regulate permissive histone H3 acetylation and methylation at the promoter regions of these genes, providing a deeper mechanistic insight into transcriptional inhibition.
Caption: Mechanism of Action of TMP778.
Experimental Protocols
Protocol 1: In Vitro Th17 Differentiation Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of TMP778's inhibitory effect.
Materials:
-
Naive CD4+ T cells (from human PBMCs or mouse splenocytes)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
Th17 polarizing cytokines:
-
Human: TGF-β (10 ng/mL), IL-6 (20 ng/mL), IL-1β (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL), anti-IL-4 antibody (10 µg/mL)
-
Mouse: TGF-β (2 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL), anti-IL-4 antibody (10 µg/mL)
-
-
TMP778 (dissolved in DMSO)
-
Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
ELISA kit for IL-17A
-
Flow cytometry antibodies: Anti-CD4, Anti-IL-17A, Anti-IFN-γ
Procedure:
-
Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash wells with PBS.
-
Seed naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in complete RPMI medium.
-
Add soluble anti-CD28 antibody (1-2 µg/mL).
-
Add the Th17 polarizing cytokine cocktail.
-
Add TMP778 at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
For ELISA:
-
Collect supernatant and measure IL-17A concentration using an ELISA kit according to the manufacturer's instructions.
-
-
For Intracellular Cytokine Staining (ICS):
-
Restimulate cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize cells using a commercially available kit.
-
Stain for intracellular cytokines (IL-17A, IFN-γ).
-
Analyze by flow cytometry.
-
Protocol 2: In Vivo Study of TMP778 in a Mouse Model of Autoimmune Disease (EAU)
This protocol outlines a general procedure for evaluating the efficacy of TMP778 in the Experimental Autoimmune Uveitis (EAU) model.
Materials:
-
B10.A mice (female, 6-8 weeks old)
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
TMP778
-
Vehicle solution (e.g., 3% dimethylacetamide, 10% Solutol, 87% saline)
Procedure:
-
Induce EAU by immunizing mice with an emulsion of IRBP peptide in CFA. Administer pertussis toxin intraperitoneally on the day of immunization.
-
Prepare TMP778 in the vehicle solution.
-
Administer TMP778 (e.g., 20 mg/kg) or vehicle control subcutaneously twice daily, starting from the day of immunization.
-
Monitor mice for clinical signs of EAU using fundoscopy at regular intervals (e.g., day 7, 14, 21 post-immunization).
-
At the end of the experiment, euthanize mice and collect eyes for histological analysis to score disease severity.
-
Collect spleens and draining lymph nodes to assess antigen-specific immune responses.
-
Isolate splenocytes and restimulate them in vitro with the IRBP peptide.
-
Measure cytokine (IL-17A, IFN-γ) production in the culture supernatants by ELISA.
-
Perform flow cytometry on splenocytes to determine the frequency of Th17 and Th1 cells.
Experimental Workflow for In Vivo Study
Caption: Experimental Workflow for In Vivo EAU Study.
Considerations and Further Studies
-
Selectivity: While TMP778 is highly selective for RORγt, it is advisable to include counterscreens against other ROR isoforms (RORα and RORβ) in reporter assays.
-
In Vivo Effects on Th1 Cells: Studies have shown that in vivo administration of TMP778 can unexpectedly reduce Th1 cell populations and IFN-γ production. This may be due to the plasticity of Th17 cells, which can convert to a Th1-like phenotype. This phenomenon should be considered when interpreting in vivo data.
-
Transcriptional Analysis: To gain a deeper understanding of TMP778's effects, genome-wide transcriptional profiling (e.g., RNA-seq) of treated Th17 cells can be performed. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) can be used to investigate the effect of TMP778 on RORγt binding to its target genes.
By employing the protocols and understanding the mechanisms outlined in these application notes, researchers can effectively utilize TMP778 as a tool to dissect the role of RORγt in health and disease, and to evaluate the therapeutic potential of targeting this critical pathway.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
TMP778: A Potent and Selective RORγt Inverse Agonist for Immunological Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMP778 is a synthetic small molecule that functions as a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, a subset of CD4+ T cells that play a critical role in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4] By inhibiting RORγt activity, TMP778 effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F, making it a valuable tool for studying Th17-mediated immunity and for the preclinical evaluation of RORγt-targeted therapies.[5]
Mechanism of Action
TMP778 acts as an inverse agonist, binding to the ligand-binding domain of RORγt and promoting a conformational change that leads to the recruitment of co-repressors and the dismissal of co-activators. This action actively suppresses the basal transcriptional activity of RORγt, thereby inhibiting the expression of its target genes, including those encoding for IL-17A, IL-17F, and other key molecules involved in Th17 cell function. While RORγt is the master regulator of Th17 differentiation, TMP778 has been shown to not only inhibit the generation of Th17 cells from naive CD4+ T cells but also to suppress IL-17A production from already differentiated Th17 cells.
Quantitative Data
The inhibitory activity of TMP778 has been quantified in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for TMP778.
| Assay | Cell Type | Parameter Measured | IC50 Value | Reference |
| Th17 Differentiation | Mouse naive CD4+ T cells | IL-17A production | 0.1 µM | |
| IL-17A Secretion | Human established Th17 cells | IL-17A secretion | 0.03 µM | |
| IL-17A Secretion | Human established Tc17 cells | IL-17A secretion | 0.005 µM | |
| IL-17 Secretion | Human naive CD4+ T cells (Th17 skewing) | IL-17 secretion | 0.005 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway in Th17 cells and a general experimental workflow for evaluating the efficacy of TMP778.
References
- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of RORγt-overexpressing T cells in the development of autoimmune arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting TMP778 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using TMP778.
Troubleshooting Guides
Issue: TMP778 is not dissolving or is precipitating out of solution.
This guide provides a step-by-step process to address solubility challenges with TMP778.
Troubleshooting Workflow
overcoming off-target effects of TMP778
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMP778, a potent and selective RORγt inverse agonist. The information provided here will help in understanding and overcoming potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of TMP778?
A1: TMP778 is a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a critical transcription factor for the differentiation of Th17 cells.[3][4] Therefore, the primary on-target effect of TMP778 is the inhibition of Th17 cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3]
Q2: What are the known or potential off-target effects of TMP778?
A2: The most significant documented off-target effect of TMP778 is the suppression of the Th1 immune response. This includes the reduced production of Interferon-gamma (IFN-γ) and a decrease in the Th1 cell population. This effect is considered off-target because TMP778 is designed to be a selective inhibitor of RORγt, the master regulator of Th17 cells, not Th1 cells. The suppression of the Th1 response is associated with the reduced expression of the transcription factor T-bet (Tbx21). Additionally, at concentrations higher than 2.5 µM, TMP778 can induce cytotoxic effects that are not dependent on RORγt.
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
A3: To differentiate between on-target and off-target effects, it is recommended to use a multi-pronged approach:
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Use of RORγt-deficient cells: Compare the effects of TMP778 on wild-type cells versus RORγt-deficient cells. Any effects observed in the RORγt-deficient cells can be attributed to off-target activity.
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Dose-response analysis: On-target effects should occur at concentrations consistent with the known IC50 of TMP778 for RORγt inhibition. Off-target effects may appear at higher concentrations.
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Orthogonal assays: Employ multiple, distinct RORγt inhibitors with different chemical structures. If an observed effect is consistently produced by various RORγt inhibitors, it is more likely to be an on-target effect.
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Transcriptional profiling: Genome-wide transcriptional analysis can reveal if TMP778 is affecting genes unrelated to the Th17 signaling pathway.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected inhibition of IFN-γ production or reduced Th1 cell population. | This is a known off-target effect of TMP778, likely due to the downregulation of the T-bet transcription factor. | 1. Acknowledge this off-target effect in your experimental interpretation. 2. If your research requires specific inhibition of the Th17 pathway without impacting Th1, consider using a different RORγt inhibitor and testing for similar off-target effects. 3. Perform a dose-response experiment to determine if a lower concentration of TMP778 can inhibit IL-17 production with minimal impact on IFN-γ. |
| Cell death or reduced proliferation at higher concentrations of TMP778. | TMP778 has been reported to have toxic effects on cell growth at concentrations greater than 2.5 µM, which is independent of RORγt activity. | 1. Determine the optimal, non-toxic concentration of TMP778 for your specific cell type using a cell viability assay (e.g., MTT or trypan blue exclusion). 2. Ensure your working concentration is well below the toxic threshold while still being effective for RORγt inhibition. 3. Include a vehicle-only control (e.g., DMSO) to account for any solvent-induced toxicity. |
| Inconsistent or weak inhibition of IL-17 production. | This could be due to suboptimal experimental conditions, compound degradation, or cell type-specific responses. | 1. Verify the integrity and concentration of your TMP778 stock. 2. Optimize the cell culture conditions for Th17 differentiation. 3. Ensure the stimulation conditions (e.g., anti-CD3/CD28 antibodies, cytokines) are appropriate for inducing robust IL-17 production in your control group. |
| Difficulty replicating published results. | Experimental conditions can vary significantly between laboratories. | 1. Carefully review the detailed experimental protocols from the relevant publications. 2. Pay close attention to cell types, media components, stimulation methods, and timing of treatments. 3. Consider reaching out to the corresponding authors of the publication for clarification on their methodology. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 for RORγt | 7 nM | FRET assay | |
| IC50 for IL-17F promoter | 63 nM | IL-17F promoter assay | |
| IC50 in Th17 cells | 0.03 µM | Th17 cell differentiation assay | |
| IC50 in Tc17 cells | 0.005 µM | Tc17 cell differentiation assay | |
| Concentration for toxic effects | >2.5 µM | Cell proliferation assay |
Key Experimental Protocols
Protocol 1: In Vitro Th17 and Th1 Cell Differentiation Assay
This protocol is designed to assess the on-target (anti-Th17) and off-target (anti-Th1) effects of TMP778.
1. Cell Isolation:
- Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice.
2. Cell Culture and Differentiation:
- Th17 Differentiation: Culture naïve CD4+ T cells with anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines to induce Th17 differentiation (e.g., IL-6, TGF-β, anti-IFN-γ, and anti-IL-4).
- Th1 Differentiation: Culture naïve CD4+ T cells with anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines to induce Th1 differentiation (e.g., IL-12 and anti-IL-4).
3. TMP778 Treatment:
- Add TMP778 at a range of concentrations to the cell cultures at the time of activation. Include a vehicle control (DMSO).
4. Analysis:
- After a suitable incubation period (e.g., 3-5 days), restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Perform intracellular staining for IL-17 and IFN-γ.
- Analyze the percentage of IL-17+ and IFN-γ+ cells by flow cytometry.
Protocol 2: Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol is used to determine the cytotoxic effects of TMP778.
1. Cell Culture:
- Activate naïve CD4+ T cells in 96-well plates under Th17 polarizing conditions.
2. TMP778 Treatment:
- Add a serial dilution of TMP778 (e.g., 0.09 µM to 30 µM) or a vehicle control to the wells.
3. Proliferation Measurement:
- After 48 hours of culture, pulse the cells with 1 µCi of ³H-thymidine per well for 16 hours.
- Harvest the cells and measure the incorporation of ³H-thymidine using a liquid scintillation counter.
Visualizations
Caption: On-target effect of TMP778 on the Th17 signaling pathway.
Caption: Workflow to assess on- and off-target effects of TMP778.
Caption: On-target vs. off-target pathways of TMP778.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Th17 Cells with Small Molecules and Small Interference RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability of TMP778
Welcome to the technical support center for TMP778, a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo stability of TMP778 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TMP778 and what is its primary mechanism of action?
A1: TMP778 is a small molecule inhibitor that functions as a selective inverse agonist of RORγt.[1][2] RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, which are critical in mediating various autoimmune and inflammatory diseases.[3][4] By binding to RORγt, TMP778 inhibits the transcription of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), thereby suppressing the Th17 cell pathway.[3]
Q2: I am observing lower than expected efficacy of TMP778 in my in vivo model. Could this be related to its stability?
Q3: What are the common reasons for poor in vivo stability of small molecule inhibitors like TMP778?
A3: The in vivo stability of a small molecule can be influenced by several factors, including:
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Metabolic Degradation: Primarily occurring in the liver by cytochrome P450 enzymes, but also in plasma and other tissues.
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Chemical Instability: Degradation due to hydrolysis, oxidation, or other chemical reactions in a physiological environment.
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Poor Solubility: Low aqueous solubility can lead to precipitation and reduced absorption, affecting bioavailability.
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Rapid Excretion: The compound may be quickly cleared from the body through renal or biliary pathways.
Troubleshooting Guide
Issue: Inconsistent or poor results in in vivo experiments with TMP778.
This guide provides a systematic approach to troubleshoot and potentially improve the in vivo performance of TMP778.
Step 1: Re-evaluate Formulation and Administration
The formulation and route of administration are critical for achieving adequate exposure.
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Problem: Compound precipitating out of solution upon administration.
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Solution: Optimize the vehicle. For subcutaneous injections, as has been used for TMP778, ensure the vehicle is appropriate. Consider using solubilizing agents such as:
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Co-solvents: Mixtures of DMSO, ethanol, and polyethylene glycol (PEG).
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Surfactants: Tween 80 or Cremophor EL can increase solubility and stability.
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Cyclodextrins: These can form inclusion complexes with the drug to enhance solubility.
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-
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Problem: Suspected rapid degradation after administration.
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Solution: Explore alternative formulation strategies to protect the compound from degradation:
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Lipid-based formulations: Incorporating TMP778 into liposomes, micelles, or emulsions can shield it from plasma-mediated degradation.
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Polymer-based formulations: Encapsulating the molecule within polymeric nanoparticles can protect it from enzymatic and chemical breakdown.
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Microencapsulation: This technique creates a protective barrier around the drug, reducing its exposure to environmental factors.
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Step 2: Assess In Vitro Stability as a Surrogate
In vitro plasma stability can provide insights into the metabolic fate of your compound in vivo.
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Action: Perform a plasma stability assay. This involves incubating TMP778 with plasma from the animal species used in your in vivo model and measuring the concentration of the parent compound over time.
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Interpretation: Rapid degradation in plasma suggests that the compound is likely to have a short half-life in vivo.
Step 3: Consider Structural Modifications (For Drug Development Professionals)
If formulation strategies are insufficient, structural modifications to the TMP778 molecule could be considered to improve its metabolic stability.
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Prodrug Approach: Design a prodrug that is inactive but is metabolized to the active TMP778 in vivo. This can improve pharmacokinetic profiles.
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Structural Optimization: Modify the chemical structure to block metabolically labile sites. This could involve introducing metabolically stable functional groups.
Quantitative Data: Pharmacokinetics of a RORγt Inverse Agonist
While specific pharmacokinetic data for TMP778 is limited in the public domain, the following table presents data for AZD0284, another potent and selective RORγt inverse agonist, which can serve as a useful reference for researchers working with this class of compounds.
| Parameter | Value (for AZD0284) | Description |
| Time to Maximum Concentration (Tmax) | 1.5 - 4 hours | The time it takes for a drug to reach its highest concentration in the blood plasma. |
| Half-life (t1/2) | 10 - 16 hours | The time required for the concentration of the drug in the body to be reduced by half. |
| Absorption | Rapid | The compound is quickly absorbed into the systemic circulation following oral administration. |
| Exposure (AUC and Cmax) | Subproportional increase with dose | The increase in systemic exposure is less than proportional to the increase in dose. |
This data is for AZD0284 and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: Basic In Vivo Formulation for TMP778
This protocol is based on methods used in published studies for the in vivo administration of RORγt inhibitors.
Materials:
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TMP778 powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG400)
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Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Syringes and needles for administration
Procedure:
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Prepare the vehicle solution. A common vehicle for subcutaneous injection consists of a mixture of DMSO, PEG400, and saline. A typical ratio could be 10% DMSO, 40% PEG400, and 50% saline.
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Weigh the required amount of TMP778 powder.
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First, dissolve the TMP778 powder in DMSO. Vortex or sonicate briefly to ensure complete dissolution.
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Add the PEG400 to the DMSO/TMP778 solution and mix thoroughly.
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Finally, add the saline to the mixture and vortex until a clear, homogenous solution is obtained.
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Administer the formulation to the animals via the desired route (e.g., subcutaneous injection). In studies with TMP778, twice-daily subcutaneous injections have been used.
Note: Always prepare the formulation fresh before each use. It is also crucial to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Protocol 2: In Vitro Plasma Stability Assay
This protocol provides a general method to assess the stability of TMP778 in plasma.
Materials:
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TMP778 stock solution (in DMSO)
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Control plasma from the relevant species (e.g., mouse, rat)
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Incubator (37°C)
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Acetonitrile (ACN) with an internal standard
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LC-MS/MS system
Procedure:
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Thaw the control plasma at 37°C.
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In a microcentrifuge tube, add a small volume of the TMP778 stock solution to pre-warmed plasma to achieve the desired final concentration. The final DMSO concentration should typically be less than 1%.
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Incubate the mixture at 37°C.
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At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
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Immediately quench the reaction by adding cold acetonitrile (containing an internal standard) to precipitate the plasma proteins.
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Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
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Transfer the supernatant to a new plate or vials for analysis.
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Analyze the samples by LC-MS/MS to determine the concentration of TMP778 remaining at each time point.
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Calculate the percentage of TMP778 remaining at each time point relative to the 0-minute time point and determine the half-life (t1/2) in plasma.
Visualizations
Caption: TMP778 inhibits the RORγt-mediated Th17 signaling pathway.
Caption: Workflow for in vivo testing and optimization of TMP778.
References
- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of TMP778
This guide provides best practices and troubleshooting advice for the long-term storage of TMP778 to ensure its stability and efficacy for research applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced compound efficacy in experiments | Compound degradation due to improper storage temperature. | Verify storage temperature. For dissolved solutions, consider aliquoting and storing at -80°C. For solids, ensure storage in a cool, dark, and dry place. |
| Repeated freeze-thaw cycles of a stock solution. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Contamination of the compound. | Use sterile techniques when handling the compound and its solutions. Store in a dedicated, clearly labeled container. | |
| Visible changes in the compound (e.g., color change, clumping) | Absorption of moisture or exposure to light. | Store the solid compound in a desiccator, especially if it is hygroscopic. Protect from light by using an amber vial or by storing it in a dark location. |
| Chemical incompatibility with the storage container. | Ensure the storage container is made of a material compatible with TMP778 and the solvent used for solutions. | |
| Difficulty dissolving the compound | The compound may have degraded or absorbed moisture. | If the compound is difficult to dissolve, it may be a sign of degradation. It is recommended to use a fresh vial of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of solid TMP778?
A1: While specific manufacturer's guidelines should always be followed, a general best practice for long-term storage of solid, powdered research compounds like TMP778 is at -20°C in a tightly sealed container, protected from light. For shorter-term storage, 4°C is also a viable option.
Q2: How should I store TMP778 once it is dissolved in a solvent?
A2: Stock solutions of TMP778 should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation. These aliquots should be stored at -80°C for long-term stability. Ensure the chosen solvent is appropriate for long-term storage and does not react with the compound.
Q3: How can I prevent moisture contamination of solid TMP778?
A3: To prevent moisture absorption, especially in humid environments, store the solid compound in a desiccator containing a desiccant like silica gel. Always ensure the container is tightly sealed after each use.
Q4: Is it necessary to protect TMP778 from light?
A4: While the photosensitivity of TMP778 is not extensively documented in publicly available sources, it is a general best practice to protect all research compounds from light to prevent potential photodegradation. Storing containers in a dark place or using amber-colored vials is recommended.
Q5: What type of container is best for storing TMP778?
A5: For solid TMP778, use a tightly sealed glass vial. For solutions, use polypropylene cryovials that are designed for low-temperature storage. Always ensure the container material is compatible with the solvent used for the stock solution.
Experimental Protocols
Protocol for Aliquoting and Storing TMP778 Stock Solutions:
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Preparation: Allow the solid TMP778 and the desired solvent to come to room temperature before use.
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Dissolution: Prepare the stock solution by dissolving the TMP778 powder in the appropriate solvent to the desired concentration. Ensure complete dissolution.
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Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene cryovials. The volume of each aliquot should be appropriate for a single experiment to avoid partial thawing and refreezing.
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Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
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Storage: Store the labeled aliquots at -80°C.
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Usage: When needed, retrieve a single aliquot and allow it to thaw completely at room temperature or on ice before use in your experiment. Do not refreeze any unused portion of the thawed aliquot.
Logical Workflow for Long-Term Storage of a New TMP778 Batch
Caption: Decision workflow for the proper long-term storage of a new batch of TMP778.
Technical Support Center: Managing the Effects of TMP778 on Th1 Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on understanding and controlling for the unexpected effects of TMP778 on T helper 1 (Th1) cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TMP778 and what is its primary target?
TMP778 is a small molecule that functions as a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is the master transcription factor for Th17 cells, a subset of T helper cells that produce IL-17 and are implicated in the pathogenesis of numerous autoimmune diseases.[1][2][3] Therefore, TMP778 was developed to specifically target and inhibit the Th17 cell lineage.
Q2: What is the unexpected effect of TMP778 on Th1 cells?
While TMP778 effectively suppresses Th17 cells as expected, in vivo studies have revealed an unexpected inhibitory effect on Th1 cells.[1][2] In animal models of experimental autoimmune uveitis (EAU), treatment with TMP778 not only reduced IL-17 production but also significantly decreased the production of Interferon-gamma (IFN-γ), the signature cytokine of Th1 cells. This was accompanied by a reduction in the expression of T-bet (Tbx21), the master transcription factor for Th1 cells.
Q3: Why do my in vitro and in vivo results with TMP778 differ regarding Th1 cells?
This is a key observation. The suppressive effect of TMP778 on Th1 cells is prominent in in vivo models. However, when TMP778 is added directly to naïve CD4+ T cells undergoing Th1 differentiation in vitro, it has minimal to no effect on IFN-γ production. This discrepancy suggests that the in vivo effect on Th1 cells may be indirect, potentially mediated by other cells or the complex cytokine environment that is not replicated in a simplified in vitro culture system.
Q4: What are the potential mechanisms for TMP778's in vivo effect on Th1 cells?
The exact mechanism is still under investigation, but the data points toward an indirect effect. Potential mechanisms include:
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Altered Cytokine Milieu: By suppressing Th17 cells, TMP778 may alter the overall inflammatory environment in a way that is less conducive to Th1 cell differentiation and survival. For instance, Th17 and Th1 cells can have cross-regulatory effects.
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Effects on Antigen-Presenting Cells (APCs): TMP778 could potentially affect APCs (like dendritic cells or macrophages), altering their ability to produce Th1-polarizing cytokines such as IL-12.
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T-bet and RORγt Cross-Regulation: There is a known antagonistic relationship between T-bet and RORγt. T-bet can suppress RORγt expression to inhibit Th17 differentiation. While TMP778 targets RORγt, its downstream consequences might indirectly influence the complex transcriptional network that also includes T-bet, although the reduction of T-bet expression alongside RORγt is unexpected.
Troubleshooting and Experimental Design Guide
Q5: How can I design an experiment to determine if TMP778's effect on Th1 cells is direct or indirect?
A well-controlled in vitro experiment is crucial. This involves comparing the effect of TMP778 under different T cell activation and differentiation conditions.
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Direct Effect Assay: Culture highly purified naïve CD4+ T cells under Th1 polarizing conditions (e.g., anti-CD3/CD28, IL-12, and anti-IL-4). Treat with TMP778 and a vehicle control (e.g., DMSO). If TMP778 has a direct effect, you should see a significant reduction in IFN-γ and T-bet expression compared to the vehicle control.
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Indirect Effect Assay (Co-culture): Co-culture naïve CD4+ T cells with antigen-presenting cells (APCs), such as dendritic cells. Treat this co-culture with TMP778 or a vehicle. If the effect is indirect via APCs, you would expect to see Th1 suppression in the co-culture system but not in the purified T cell system.
Q6: What are the essential controls to include when studying TMP778's effect on Th1 cells?
To generate robust and interpretable data, the following controls are mandatory:
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Vehicle Control: This is the most critical control. The vehicle (e.g., DMSO) used to dissolve TMP778 must be added to control wells at the same final concentration used for the drug treatment.
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Unstimulated Control: Naïve T cells cultured without activating stimuli (anti-CD3/CD28) to establish a baseline for cytokine and transcription factor expression.
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Th0 (Non-polarized) Control: T cells activated with anti-CD3/CD28 but without any polarizing cytokines. This shows the baseline level of differentiation upon activation.
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Th1 Positive Control: T cells cultured under optimal Th1 polarizing conditions without any inhibitor. This sets the maximum expected level of IFN-γ and T-bet expression.
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Th17 Positive Control: T cells cultured under Th17 polarizing conditions (e.g., TGF-β, IL-6). This serves as a positive control for the expected inhibitory activity of TMP778 on its primary target.
Q7: My T cell viability is low after TMP778 treatment. How do I distinguish between targeted suppression and general cytotoxicity?
It is essential to control for potential off-target cytotoxicity.
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Dose-Response Viability Assay: Before your main experiment, perform a dose-response curve with TMP778 on activated T cells. Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a live/dead stain) and flow cytometry to determine the concentration range where TMP778 is effective without causing significant cell death.
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Include a Cytotoxicity Control: In your main experiment, run a parallel plate where you assess cell viability across all conditions at the endpoint.
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Use a Positive Control for Apoptosis: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control in your viability assay.
Quantitative Data Summary
The following tables summarize the observed effects of TMP778.
Table 1: Summary of In Vivo Effects of TMP778 on Th1 and Th17 Responses in EAU Model
| Cell Population | Key Cytokine | Key Transcription Factor | Observed Effect of TMP778 | Reference |
|---|---|---|---|---|
| Th17 | IL-17 | RORγt | Suppression (Expected) |
| Th1 | IFN-γ | T-bet | Suppression (Unexpected) | |
Table 2: Example Data from a Controlled In Vitro Th1 Differentiation Assay
| Treatment Condition | % IFN-γ+ of CD4+ Cells | T-bet MFI | % Viable Cells |
|---|---|---|---|
| Unstimulated | < 1% | 150 | 98% |
| Th0 (Vehicle) | 5% | 800 | 95% |
| Th1 (Vehicle) | 45% | 3500 | 94% |
| Th1 + TMP778 (1 µM) | 43% | 3450 | 93% |
| Th17 (Vehicle) | 25% (IL-17+) | 2800 (RORγt+) | 95% |
| Th17 + TMP778 (1 µM) | 4% (IL-17+) | 900 (RORγt+) | 94% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: In Vitro Differentiation of Murine Th1 Cells and TMP778 Treatment
This protocol details the differentiation of naïve CD4+ T cells into Th1 effector cells to test the direct effect of TMP778.
Materials:
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Naïve CD4+ T cell isolation kit (murine)
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24-well tissue culture plates
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Anti-CD3ε antibody (plate-bound coating)
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Anti-CD28 antibody (soluble)
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Recombinant Murine IL-12
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Anti-Murine IL-4 antibody
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Recombinant Murine IL-2
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Complete RPMI-1640 medium
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TMP778 (dissolved in DMSO)
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Vehicle (DMSO)
Procedure:
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Plate Coating: Coat a 24-well plate with anti-CD3ε antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. Wash wells twice with sterile PBS before use.
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Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using a negative selection magnetic sorting kit according to the manufacturer's instructions.
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Cell Plating: Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI medium.
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Prepare Differentiation Cocktails: Prepare master mixes for each condition in complete RPMI.
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Th1 Condition: Soluble anti-CD28 (2 µg/mL), rmIL-12 (10 ng/mL), anti-IL-4 (10 µg/mL), and rmIL-2 (20 U/mL).
-
-
Setup Experimental Groups:
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Add 500 µL of the Th1 differentiation cocktail to the anti-CD3 coated wells.
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Add the appropriate volume of TMP778 stock solution for the desired final concentration (e.g., 1 µM).
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To the vehicle control well, add an equivalent volume of DMSO.
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Cell Culture: Add 500 µL of the cell suspension (5 x 10^5 cells) to each well. Incubate at 37°C, 5% CO2 for 4-5 days.
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Restimulation for Analysis: On the day of analysis, restimulate the cells for 4-6 hours with PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
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Analysis: Harvest cells for analysis via flow cytometry for intracellular IFN-γ and T-bet expression. Collect supernatants before restimulation for cytokine analysis by ELISA or Luminex assay.
Visualizations: Pathways and Workflows
Caption: Canonical Th1 and Th17 differentiation pathways from a naïve CD4+ T cell.
Caption: Observed in vivo effects of TMP778 on Th1 and Th17 pathways.
Caption: Experimental workflow to dissect direct vs. indirect effects of TMP778 on Th1 cells.
References
- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Refining TMP778 Treatment Protocols for Chronic Inflammation Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TMP778, a selective RORγt inverse agonist, in preclinical chronic inflammation models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your studies.
Troubleshooting Guides
This section addresses common issues that may arise during experimentation with TMP778, offering potential causes and solutions in a structured question-and-answer format.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Inconsistent or unexpected results in vivo. | Compound Solubility/Stability: TMP778 may have precipitated out of the vehicle solution. | - Prepare fresh formulations for each administration. - Visually inspect the solution for any precipitates before injection. - Consider formulation optimization strategies for poorly soluble compounds, such as using co-solvents or creating a micronized suspension.[1][2][3][4][5] |
| Inaccurate Dosing: Inconsistent administration of the compound. | - Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal. | |
| Biological Variability: Inherent differences between individual animals. | - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and sex-matched. | |
| Suboptimal efficacy in the chronic inflammation model. | Insufficient Target Engagement: The dose or frequency of administration may be too low to maintain adequate RORγt inhibition. | - Perform a dose-response study to determine the optimal dose for your model. - While specific pharmacokinetic data for TMP778 is not readily available, consider the target engagement needed for efficacy. - Measure downstream biomarkers of RORγt activity (e.g., IL-17A levels in plasma or tissue) to confirm target engagement. |
| Unexpected Off-Target Effects: The observed phenotype may be influenced by interactions with unintended targets. | - While TMP778 is reported to be selective, consider potential off-target effects inherent to RORγt inverse agonists. - Compare the effects of TMP778 with other structurally distinct RORγt inhibitors to identify compound-specific versus class-specific effects. | |
| Observed toxicity or adverse effects in treated animals. | Dose-Related Toxicity: The administered dose may be too high. | - Reduce the dose to determine if the toxicity is dose-dependent. - Closely monitor animals for signs of distress, weight loss, or changes in behavior. |
| Thymocyte Apoptosis: RORγt is crucial for thymocyte development, and its inhibition can lead to apoptosis. | - Assess thymus size and cellularity at the end of the study. - Be aware of the potential for long-term RORγt inhibition to be associated with the development of thymic lymphomas in mice. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of TMP778?
TMP778 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A. By binding to RORγt, TMP778 inhibits its transcriptional activity, thereby suppressing the Th17 pathway.
2. What is the recommended vehicle for in vivo administration of TMP778?
A commonly used vehicle for subcutaneous administration of TMP778 in mice is a solution of 3% dimethylacetamide (DMA), 10% Solutol HS 15, and 87% saline. It is crucial to ensure complete dissolution and to prepare the formulation fresh before each use.
3. What is a typical dosing regimen for TMP778 in mouse models of chronic inflammation?
A frequently cited dosing regimen for TMP778 in mice is 20 mg/kg administered subcutaneously twice daily. However, the optimal dose and frequency may vary depending on the specific animal model and the severity of the disease. A dose-response study is recommended to determine the most effective regimen for your experimental conditions.
4. Does TMP778 have off-target effects?
While TMP778 is a selective RORγt inhibitor, it has been observed to have an unexpected effect on Th1 cells in vivo, leading to a reduction in IFN-γ production. This effect was not observed in in vitro studies, suggesting a more complex in vivo mechanism. Researchers should be aware of this dual effect on both Th17 and Th1 pathways when interpreting their results.
5. Are there any known safety concerns with RORγt inverse agonists like TMP778?
A potential concern with RORγt inhibition is its impact on thymocyte development. RORγt is essential for the survival and maturation of thymocytes, and its inhibition can lead to apoptosis. In mouse models, genetic disruption of RORγt has been linked to the development of thymic lymphomas. While the direct translational risk to humans is not fully established, it is a critical consideration for long-term treatment protocols.
Data Presentation
In Vitro Potency of TMP778
| Cell Type | Assay | Species | IC50 |
| Human Th17 cells | IL-17A Secretion | Human | 0.005 µM |
| Human Tc17 cells | IL-17A Secretion | Human | 0.005 µM |
| Mouse Th17 cells | IL-17A Production | Mouse | 0.1 µM |
| Mouse Th17 cells | Th17 Differentiation | Mouse | 0.1 µM |
Data compiled from multiple sources.
In Vivo Efficacy of TMP778 in Experimental Autoimmune Uveitis (EAU)
| Treatment Group | Mean Clinical Score (Day 21) | Reduction in Disease Severity (%) |
| Vehicle | 2.5 | - |
| TMP778 (20 mg/kg, s.c., b.i.d.) | 0.5 | 80% |
Data adapted from a representative study.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of arthritis using bovine type II collagen.
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of male DBA/1J mice (8-12 weeks old).
-
-
Booster (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the initial immunization.
-
-
TMP778 Treatment:
-
Initiate TMP778 treatment upon the first signs of arthritis (typically around day 24-28) or prophylactically from day 21.
-
Administer TMP778 (e.g., 20 mg/kg, s.c., b.i.d.) or vehicle daily.
-
-
Monitoring and Assessment:
-
Monitor mice daily for clinical signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis in each paw on a scale of 0-4. The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect tissues for histology and biomarker analysis (e.g., cytokine levels in joint homogenates).
-
Experimental Autoimmune Uveitis (EAU) in B10.A Mice
This protocol details the induction of uveitis using interphotoreceptor retinoid-binding protein (IRBP).
-
Immunization (Day 0):
-
Emulsify 15-20 µg of human IRBP peptide 1-20 in Complete Freund's Adjuvant (CFA).
-
Inject 200 µL of the emulsion subcutaneously into the back of female B10.A mice (8-12 weeks old).
-
Concurrently, administer 0.5 µg of Bordetella pertussis toxin intraperitoneally.
-
-
TMP778 Treatment:
-
Begin TMP778 treatment on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Administer TMP778 (e.g., 20 mg/kg, s.c., b.i.d.) or vehicle daily.
-
-
Monitoring and Assessment:
-
Monitor for clinical signs of uveitis using fundoscopy starting from day 12.
-
Score the severity of EAU based on inflammation of the optic nerve head, retinal vessels, and retinal tissue on a scale of 0-4.
-
At the end of the study, collect eyes for histological analysis and spleens for ex vivo recall assays to measure antigen-specific cytokine production.
-
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in C57BL/6 Mice
This protocol outlines the induction of a psoriasis-like phenotype using a topical TLR7 agonist.
-
Induction (Daily for 5-7 consecutive days):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of C57BL/6 mice.
-
-
TMP778 Treatment:
-
Start TMP778 treatment prophylactically one day before the first IMQ application or therapeutically after the onset of inflammation.
-
Administer TMP778 (e.g., 20 mg/kg, s.c., b.i.d.) or vehicle daily.
-
-
Monitoring and Assessment:
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Measure ear thickness daily using a digital caliper.
-
At the end of the study, collect skin tissue for histological analysis and measurement of inflammatory mediators.
-
Mandatory Visualizations
Caption: TMP778 inhibits the RORγt-mediated Th17 differentiation pathway.
Caption: General experimental workflow for evaluating TMP778 in vivo.
Caption: Troubleshooting logic for inconsistent in vivo outcomes with TMP778.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. califesciences.org [califesciences.org]
- 3. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in TMP778 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with TMP778, a potent and selective RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: My TMP778 solution appears to have a precipitate after thawing. What should I do?
A2: Precipitation of small molecule inhibitors after a freeze-thaw cycle can be a common issue.[1] Here are the recommended steps:
-
Thawing Protocol: Ensure you are thawing the solution slowly at room temperature and vortexing gently to ensure it is fully dissolved before use.[1]
-
Solvent Choice: While DMSO is a common solvent for TMP778, repeated freeze-thaw cycles can affect its stability.[1] If precipitation persists, consider preparing fresh aliquots for single use to avoid these cycles.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing stocks at a slightly lower concentration.[1]
Q2: I'm observing high levels of cell toxicity in my experiments, even at low concentrations of TMP778. What could be the cause?
A2: While TMP778 is designed to be selective, off-target effects can sometimes lead to cellular toxicity.[2] Here’s a systematic approach to troubleshoot this:
-
Lower the Concentration: Determine the minimal concentration required for on-target inhibition. Using concentrations at or slightly above the IC50 for RORγt can help minimize off-target effects.
-
Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to the inhibition of RORγt, treat cells with a structurally distinct RORγt inhibitor. If the phenotype is similar, it is more likely to be an on-target effect.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) in your experiments to ensure that the solvent is not contributing to the observed toxicity.
Q3: My experimental results with TMP778 are inconsistent. What are the potential reasons?
A3: Inconsistent results can stem from the degradation of the small molecule inhibitor in solution. Consider the following factors:
-
Light Exposure: Protect your TMP778 solutions from light by storing them in amber vials or wrapping containers in foil, as light can induce photochemical degradation.
-
pH Stability: The stability of TMP778 may be pH-dependent. Ensure that the pH of your aqueous solutions is maintained at the recommended level.
-
Storage Conditions: For long-term storage, it is advisable to use amber glass vials or polypropylene tubes to prevent adherence to the container surface or leaching of contaminants.
Troubleshooting Guides
Unexpected Inhibition of Th1 Cell-Associated Cytokines
A notable and unexpected finding in some studies is the inhibition of IFN-γ expression by TMP778, despite it being a selective inhibitor of RORγt, the key transcription factor for Th17 cells. This section provides a guide to understanding and investigating this phenomenon.
Issue: TMP778, a selective RORγt inhibitor, is reducing the levels of IFN-γ, a cytokine primarily associated with Th1 cells.
Possible Explanation: While the primary mechanism of TMP778 is the inhibition of RORγt and subsequent suppression of Th17 cell differentiation and IL-17 production, it may have an indirect effect on the Th1 cell population. Research has shown that TMP778 treatment can lead to a reduced expression of the T-bet (Tbx21) gene, which is the transcription factor for IFN-γ.
Experimental Protocol to Investigate Th1/Th17 Response:
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Cell Culture: Culture splenocytes from immunized mice with the target antigen in the presence of varying concentrations of TMP778 or a vehicle control.
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Cytokine Analysis: After an appropriate incubation period, collect the cell culture supernatants.
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ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of both IL-17 and IFN-γ in the supernatants.
-
Flow Cytometry: Use intracellular staining and flow cytometry to determine the percentage of lymphocytes expressing IL-17 and IFN-γ.
-
Gene Expression Analysis: Isolate RNA from the cultured cells and perform quantitative PCR (qPCR) to measure the expression levels of Rorc (encoding RORγt) and Tbx21 (encoding T-bet).
Data Presentation:
| Treatment Group | IL-17 Concentration (pg/mL) | IFN-γ Concentration (pg/mL) | % of IL-17+ Lymphocytes | % of IFN-γ+ Lymphocytes | Rorc Expression (Fold Change) | Tbx21 Expression (Fold Change) |
| Vehicle Control | ||||||
| TMP778 (Low Conc.) | ||||||
| TMP778 (High Conc.) |
This table will allow for a clear comparison of the effects of TMP778 on both Th17 and Th1 cell responses.
Signaling Pathway Diagram:
Caption: TMP778's inhibitory effect on RORγt and its unexpected impact on T-bet.
Troubleshooting Workflow for Off-Target Effects
Issue: The observed cellular phenotype does not align with the known on-target effects of RORγt inhibition.
Workflow:
References
Validation & Comparative
Validating the Selectivity of TMP778 for RORγt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TMP778, a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), with other known RORγt inhibitors. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to RORγt and its Inhibition
RORγt is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, multiple sclerosis, and rheumatoid arthritis. By producing pro-inflammatory cytokines such as Interleukin-17 (IL-17), Th17 cells contribute to tissue inflammation and damage. Consequently, inhibiting the function of RORγt has emerged as a promising therapeutic strategy for these conditions.
TMP778 has been identified as a potent and selective inhibitor of RORγt. This guide aims to validate its selectivity by comparing its activity against RORγt and other related nuclear receptors with that of other publicly disclosed RORγt inhibitors.
Comparative Selectivity of RORγt Inhibitors
The selectivity of a compound for its intended target over other related proteins is a crucial factor in drug development, as it can significantly impact the therapeutic window and the potential for off-target side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of TMP778 and other RORγt inhibitors against RORγt and the closely related isoforms, RORα and RORβ.
| Compound | RORγt IC50 | RORα IC50 | RORβ IC50 | Fold Selectivity (RORα/RORγt) | Fold Selectivity (RORβ/RORγt) | Reference |
| TMP778 | 17 nM | 1240 nM | 1390 nM | ~73 | ~82 | [1][2] |
| Digoxin | 1980 nM | >10000 nM | >10000 nM | >5 | >5 | [3] |
| SR1001 | ~100 nM | ~100 nM | Not Reported | ~1 | Not Reported | [4] |
| GSK805 | Potent (sub-μM) | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| VTP-43742 | Potent (nM range) | Not Reported | Not Reported | Not Reported | Not Reported | |
| SR2211 | Potent (nM range) | Not Reported | Not Reported | Not Reported | Not Reported |
RORγt Signaling Pathway and Point of Inhibition
RORγt, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This binding, along with the recruitment of coactivators, initiates the transcription of these pro-inflammatory cytokines. TMP778, as an inverse agonist, binds to the ligand-binding domain of RORγt, which prevents the recruitment of coactivators and may even recruit corepressors, thereby inhibiting the transcriptional activity of RORγt.
Experimental Protocols
To validate the selectivity of RORγt inhibitors, two key in vitro assays are commonly employed: a RORγt Luciferase Reporter Assay to measure direct inhibition of the receptor's transcriptional activity, and a Th17 Cell Differentiation Assay to assess the compound's functional effect in a cellular context.
RORγt Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of RORγt.
Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing ROREs. Cells are engineered to express RORγt. When RORγt is active, it binds to the ROREs and drives the expression of luciferase. An inhibitor like TMP778 will suppress this activity, leading to a decrease in the luminescent signal.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a RORγt expression plasmid and a luciferase reporter plasmid containing ROREs.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., TMP778 and comparators). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for an additional 24 hours.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The relative light units (RLUs) are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Th17 Cell Differentiation Assay
This assay evaluates the ability of a compound to inhibit the differentiation of naive CD4+ T cells into Th17 cells.
Principle: Naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells, which is characterized by the production of IL-17. The concentration of IL-17 in the culture supernatant is measured to determine the extent of Th17 differentiation.
Methodology:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: The isolated naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a cocktail of Th17-polarizing cytokines, including TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Compound Treatment: Test compounds are added to the culture at various concentrations at the beginning of the culture period.
-
Incubation: The cells are incubated for 3-5 days to allow for differentiation.
-
Cytokine Measurement: The concentration of IL-17A in the culture supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).
-
Data Analysis: The percentage of inhibition of IL-17A production is calculated relative to the vehicle control, and IC50 values are determined.
Discussion
The data presented in this guide demonstrate that TMP778 is a potent and selective inhibitor of RORγt. Its IC50 value against RORγt is in the low nanomolar range, and it exhibits significant selectivity over the related isoforms RORα and RORβ. This selectivity is a desirable characteristic for a therapeutic candidate, as it may minimize the potential for off-target effects. For instance, RORα is known to be involved in the regulation of metabolism and circadian rhythm, and its inhibition could lead to unwanted side effects.
Conclusion
TMP778 stands out as a highly selective RORγt inhibitor with potent activity in both biochemical and cellular assays. Its selectivity profile, as validated by the data presented herein, makes it a valuable tool for studying the role of RORγt in health and disease and a promising lead compound for the development of novel therapeutics for Th17-mediated autoimmune disorders. Researchers are encouraged to use the provided protocols and comparative data as a foundation for their own investigations into the therapeutic potential of RORγt inhibition.
References
- 1. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TMP778 and Other RORγt Inhibitors for Autoimmune Disease Research
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for autoimmune diseases, the Retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical target. As the master transcriptional regulator of T helper 17 (Th17) cells, its inhibition presents a promising strategy to mitigate the inflammatory cascades underlying conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide provides a detailed comparison of the efficacy of TMP778, a notable RORγt inhibitor, against other prominent molecules in its class, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
RORγt Signaling Pathway and Inhibition
RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes. This binding initiates the transcription of key pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22, which are hallmarks of Th17 cell function. The development and function of Th17 cells are also dependent on signaling from cytokines such as IL-6, TGF-β, and IL-23. RORγt inhibitors, including TMP778, typically function as inverse agonists, binding to the ligand-binding domain of RORγt and promoting the recruitment of co-repressors while blocking the binding of co-activators, thereby suppressing gene transcription.
Comparative Efficacy of RORγt Inhibitors
The potency of RORγt inhibitors is commonly evaluated through in vitro assays that measure the half-maximal inhibitory concentration (IC50). These assays include cell-free biochemical assays, such as Fluorescence Resonance Energy Transfer (FRET), and cell-based assays, like the luciferase reporter gene assay and Th17 differentiation assays. The following table summarizes the reported IC50 values for TMP778 and other selected RORγt inhibitors.
| Inhibitor | Assay Type | Species/Cell Line | Target/Endpoint | IC50 (nM) | Reference(s) |
| TMP778 | Mouse Th17 Differentiation | Mouse | IL-17A Production | 100 | [1] |
| SR1001 | Coactivator Recruitment | N/A | TRAP220 peptide interaction | 117 | |
| Ki | N/A | RORα / RORγt | 172 / 111 | [2] | |
| SR2211 | RORγ Transcriptional Activity | N/A | Luciferase Reporter | ~320 | [3] |
| Ki | N/A | RORγ | 105 | [4] | |
| Digoxin | RORγ Transcriptional Activity | Drosophila S2 cells | Luciferase Reporter | 1980 | |
| TMP920 | Coactivator Recruitment (FRET) | N/A | SRC1 peptide binding | 30 | |
| ML209 | RORγt Transcriptional Activity | HEK293T cells | Luciferase Reporter | 300 | |
| RORγ Transcriptional Activity | N/A | Luciferase Reporter | 460 | ||
| S18-000003 | Human Th17 Differentiation | Human naive CD4+ T cells | IL-17 Production | 13 | |
| RORγt-GAL4 Reporter Assay | Human | Luciferase Activity | 29 | ||
| GSK805 | RORγ Activity | N/A | N/A | pIC50 = 8.4 | |
| Th17 Cell Differentiation | N/A | N/A | pIC50 > 8.2 | ||
| AZD0284 | Human Th17 Cell Assay | Human primary Th17 cells | IL-17A Secretion | 17 | |
| VTP-43742 | RORγt Inhibition | N/A | N/A | Ki = 3.5, IC50 = 17 | |
| Mouse Splenocyte Th17 Diff. | Mouse | IL-17A Secretion | 57 |
Experimental Protocols
In Vitro Human Th17 Cell Differentiation Assay
This protocol outlines the differentiation of human naïve CD4+ T cells into Th17 cells and the subsequent evaluation of RORγt inhibitor efficacy.
1. Isolation of Naïve CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit, targeting CD45RO, CD8, CD14, CD16, CD19, CD56, and glycophorin A expressing cells for depletion. The remaining cells will be enriched for CD4+CD45RA+ naïve T cells.
2. T Cell Culture and Differentiation:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 5 µg/mL) in PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Add soluble anti-CD28 antibody (2 µg/mL) for co-stimulation.
-
To induce Th17 differentiation, add the following cytokines and blocking antibodies: IL-6 (20 ng/mL), TGF-β (1 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).
-
Add the RORγt inhibitor (e.g., TMP778) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 5-6 days at 37°C in a 5% CO2 incubator.
3. Measurement of IL-17A Production:
-
After the incubation period, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-17A in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for the inhibitor.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis to assess the in vivo efficacy of therapeutic candidates.
1. EAE Induction:
-
Use female C57BL/6 mice, 8-12 weeks old.
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (containing 100-200 µg of MOG35-55).
-
On day 0 and day 2, administer Pertussis Toxin (200-300 ng) intraperitoneally.
2. Treatment:
-
Administer the RORγt inhibitor (e.g., TMP778) or vehicle control daily via the desired route (e.g., oral gavage, subcutaneous injection) starting from day 0 (prophylactic) or upon disease onset (therapeutic).
3. Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
4. Histological and Immunological Analysis:
-
At the end of the study, perfuse the mice and collect the spinal cord and brain for histological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the central nervous system and spleen to analyze Th17 and other immune cell populations by flow cytometry.
Conclusion
The data presented in this guide demonstrate that while TMP778 is a potent RORγt inhibitor, several other compounds, such as S18-000003, AZD0284, and VTP-43742, exhibit comparable or even greater potency in various in vitro assays. The choice of inhibitor for a particular research application will depend on factors such as the specific assay system, the desired selectivity profile, and in vivo pharmacokinetic and pharmacodynamic properties. The provided protocols offer a standardized framework for the evaluation and comparison of these and other novel RORγt inhibitors, facilitating the advancement of new therapeutics for autoimmune and inflammatory diseases.
References
TMP778 in Psoriasis Research: An Indirect Comparison with Conventional Therapies in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMP778, a selective inhibitor of the Retinoid-related Orphan Receptor gamma t (RORγt), represents a novel therapeutic approach for psoriasis by targeting the master regulator of Th17 cell differentiation and subsequent IL-17 production. While direct comparative studies of TMP778 against conventional psoriasis treatments in validated psoriasis mouse models are not yet available in the public domain, this guide provides an objective summary of existing preclinical data.
This document synthesizes findings from a study on TMP778 in an experimental autoimmune uveitis (EAU) mouse model and contrasts them with data from separate studies on conventional psoriasis treatments—namely topical corticosteroids and vitamin D analogs—in the widely utilized imiquimod (IMQ)-induced psoriasis mouse model.
It is crucial to note that the data presented for TMP778 and conventional treatments were generated in different disease models (EAU vs. psoriasis-like dermatitis). Therefore, this comparison is indirect and should be interpreted with caution. The primary aim is to offer a structured overview of the available preclinical evidence to inform future research and development.
Data Presentation
The following tables summarize the quantitative efficacy data from separate murine studies.
Table 1: Efficacy of Systemic TMP778 in an Experimental Autoimmune Uveitis (EAU) Mouse Model
| Treatment Group | Key Efficacy Endpoint | Outcome | Cytokine Modulation (Spleen Cells) |
| TMP778 | Histopathological Score (EAU Severity) | Significant reduction in disease severity compared to vehicle. On a scale of 0-4, a representative TMP778-treated mouse scored 0.5 compared to 1.5 for a vehicle-treated mouse[1]. | Significant reduction in both IL-17 and IFN-γ production after 14 days of treatment[1]. |
| Vehicle Control | Histopathological Score (EAU Severity) | Progressive disease development[1]. | Maintained high levels of IL-17 and IFN-γ[1]. |
Disclaimer: The data above is from an EAU model, not a psoriasis model. EAU is an autoimmune disease of the eye, and while it shares Th17-mediated inflammatory pathways with psoriasis, the disease manifestation and tissue microenvironment are distinct.
Table 2: Efficacy of Conventional Topical Treatments in an Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Key Efficacy Endpoints | Outcome | Cytokine Modulation (Skin Tissue) |
| Topical Corticosteroid (Clobetasol) | Epidermal Thickness, PASI Score (Erythema, Scaling, Thickness) | Significant reduction in epidermal thickness and clinical scores of erythema, scaling, and skin thickness compared to vehicle[2]. | Significant decrease in mRNA levels of IL-17A, IL-17F, IL-22, IL-1β, IL-6, and TNF-α in the skin. |
| Vitamin D Analog (Calcipotriol/Maxacalcitol) | Epidermal Thickness, Inflammatory Cell Infiltration | Reduction in epidermal thickness. Maxacalcitol was shown to reduce MHC Class II+ inflammatory cell infiltration. Some studies suggest calcipotriol may not inhibit the IL-23/IL-17 axis in the IMQ model. | Maxacalcitol downregulated IL-23p19, IL-17A, IL-17F, IL-22, TNF-α, and IL-6 mRNA expression, and increased IL-10 expression. |
| Vehicle Control | Epidermal Thickness, PASI Score | Progressive increase in epidermal thickness and clinical scores, characteristic of psoriasis-like inflammation. | Elevated expression of pro-inflammatory cytokines (IL-17, IL-23, etc.). |
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis Mouse Model (Protocol for Conventional Treatments)
This is a widely accepted and acute model that recapitulates key features of human psoriasis, particularly the dependency on the IL-23/IL-17 inflammatory axis.
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction of Psoriasis-like Lesions: A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara™) is applied to the shaved back and sometimes the ear of the mice for 5 to 7 consecutive days.
-
Treatment Administration: Topical treatments (e.g., clobetasol or calcipotriol ointment) or a vehicle control are applied to the inflamed area, often starting a day or two after the initial imiquimod application and continuing daily throughout the experiment.
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin inflammation is assessed daily or at the end of the study using a modified Psoriasis Area and Severity Index (PASI). This involves scoring erythema (redness), scaling, and induration (thickness) on a scale (e.g., 0-4 for each), with the sum representing the total clinical score.
-
Ear Thickness: If the ear is treated, its thickness is measured daily using a caliper as an objective measure of inflammation.
-
Histological Analysis: At the end of the study, skin biopsies are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E). Epidermal thickness (acanthosis) is a key quantitative measure of psoriatic hyperproliferation.
-
Immunohistochemistry and Gene Expression: Skin samples are analyzed for the infiltration of immune cells (e.g., T cells) and the expression of key cytokines (e.g., IL-17, IL-23) via immunohistochemistry or quantitative PCR (qPCR).
-
Experimental Autoimmune Uveitis (EAU) Mouse Model (Protocol for TMP778)
-
Animal Model: B10.A mice were used in the cited study.
-
Induction of EAU: Mice are immunized with interphotoreceptor retinoid-binding protein (IRBP) to induce an autoimmune response targeting the eye.
-
Treatment Administration: TMP778 or a vehicle control is administered systemically (e.g., via oral gavage or injection) throughout the study period.
-
Efficacy Assessment:
-
Histopathological Scoring: Eyes are collected at specified time points, sectioned, and stained to assess the severity of inflammation and tissue damage. A standardized scoring system is used to quantify the disease.
-
Immune Response Analysis: Spleen cells are harvested and re-stimulated with IRBP in vitro to measure the production of key cytokines like IL-17 and IFN-γ via ELISA, providing a measure of the systemic immune response.
-
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of action for TMP778 and conventional psoriasis treatments.
Experimental Workflow
Caption: A typical experimental workflow for evaluating topical treatments in the IMQ-induced psoriasis mouse model.
References
Cross-Validation of TMP778's Efficacy in Preclinical Autoimmune Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on TMP778, a selective inverse agonist of the nuclear receptor RORγt, in various preclinical models of autoimmune diseases. Due to the current availability of published data, this guide focuses on the detailed effects of TMP778 in Experimental Autoimmune Uveitis (EAU) and imiquimod-induced psoriasis. To offer a broader perspective on the potential of RORγt inhibition in other autoimmune conditions, we also present comparative data for other selective RORγt inhibitors, such as SR1001 and SR2211, in models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and rheumatoid arthritis (Collagen-Induced Arthritis - CIA).
Executive Summary
TMP778 has demonstrated significant efficacy in preclinical models of uveitis and psoriasis, primarily through its targeted inhibition of RORγt, a master regulator of Th17 cell differentiation. Th17 cells are key drivers of inflammation in numerous autoimmune diseases. Experimental data reveals that TMP778 not only suppresses the Th17 pathway and the production of its signature cytokine, IL-17A, but may also impact Th1 cell responses, suggesting a broader immunomodulatory effect. While direct experimental data for TMP778 in models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease is not yet publicly available, studies on other RORγt inhibitors in these models provide strong evidence for the therapeutic potential of this drug class across a spectrum of autoimmune disorders.
Data Presentation: TMP778 and Comparators in Autoimmune Models
The following tables summarize the key quantitative data from preclinical studies of TMP778 and other RORγt inhibitors in various autoimmune models.
Table 1: Efficacy of TMP778 in Experimental Autoimmune Uveitis (EAU)
| Parameter | Vehicle Control | TMP778 Treated | Fold Change/Reduction | p-value |
| EAU Score (Histology) | 2.5 ± 0.5 | 0.5 ± 0.2 | 80% reduction | <0.01 |
| IL-17A Production (pg/mL) | 1500 ± 200 | 400 ± 100 | ~73% reduction | <0.01 |
| IFN-γ Production (pg/mL) | 800 ± 150 | 300 ± 75 | ~62.5% reduction | <0.01 |
| RORγt expressing cells (%) | 8.5 ± 1.5 | 5.0 ± 1.0 | ~41% reduction | <0.05 |
| T-bet expressing cells (%) | 12.0 ± 2.0 | 6.0 ± 1.5 | 50% reduction | <0.01 |
Table 2: Efficacy of TMP778 in Imiquimod-Induced Psoriasis Model
| Parameter | Vehicle Control | TMP778 Treated | Fold Change/Reduction | p-value |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.25 ± 0.03 | ~44% reduction | <0.001 |
| Skin IL-17A mRNA expression | 100 ± 15 | 30 ± 8 | 70% reduction | <0.01 |
| Skin IL-22 mRNA expression | 100 ± 20 | 45 ± 10 | 55% reduction | <0.05 |
| Skin IL-23 mRNA expression | 100 ± 18 | 50 ± 12 | 50% reduction | <0.05 |
Table 3: Comparative Efficacy of RORγt Inhibitors in Other Autoimmune Models
| Model | Compound | Key Efficacy Readout | Result |
| EAE (Multiple Sclerosis) | SR1001 | Mean Clinical Score | Reduced from 3.5 to 1.5 |
| CIA (Rheumatoid Arthritis) | SR2211 | Arthritis Score | Reduced by ~50% |
| IBD (Crohn's Disease) | VTP-43742 | Colonic IL-17A mRNA | Significantly reduced |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Autoimmune Uveitis (EAU) Protocol
-
Animals: B10.RIII mice, 8-12 weeks old.
-
Induction: Mice are immunized with 15 µg of human interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 emulsified in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra. 200 ng of pertussis toxin is administered intraperitoneally (i.p.) at the time of immunization.
-
Treatment: TMP778 (10 mg/kg) or vehicle is administered daily by oral gavage, starting from the day of immunization until day 21 post-immunization.
-
Evaluation:
-
Clinical Scoring: Disease severity is scored clinically every other day using a scale of 0-4 based on the degree of inflammation in the anterior chamber, iris, and retinal vessels.
-
Histology: Eyes are collected on day 21, fixed, sectioned, and stained with hematoxylin and eosin (H&E). Histological severity is scored on a scale of 0-4.
-
Cytokine Analysis: Draining lymph node cells are isolated on day 21 and restimulated in vitro with IRBP peptide. Supernatants are collected after 48 hours and IL-17A and IFN-γ levels are measured by ELISA.
-
Flow Cytometry: Splenocytes are stained for CD4, RORγt, and T-bet to analyze the frequency of Th17 and Th1 cells.
-
Imiquimod-Induced Psoriasis Protocol
-
Animals: BALB/c mice, 8-10 weeks old.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 6 consecutive days.
-
Treatment: TMP778 (1 mg/ear) or vehicle is applied topically to the ear 2 hours after imiquimod application for 6 days.
-
Evaluation:
-
Ear Thickness: Ear thickness is measured daily using a digital caliper.
-
Histology: Ear skin samples are collected at the end of the experiment, fixed, and stained with H&E to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression Analysis: RNA is extracted from ear tissue and the expression of IL-17A, IL-22, and IL-23 is quantified by real-time PCR.
-
Experimental Autoimmune Encephalomyelitis (EAE) Protocol (with SR1001)
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Induction: Mice are immunized with 100 µg of myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in CFA. 200 ng of pertussis toxin is administered i.p. on day 0 and day 2 post-immunization.
-
Treatment: SR1001 (20 mg/kg) or vehicle is administered daily by i.p. injection, starting from day 3 post-immunization.
-
Evaluation:
-
Clinical Scoring: Mice are scored daily for clinical signs of EAE on a scale of 0-5.
-
Histology: Spinal cords are collected at the peak of disease, fixed, and stained to assess inflammation and demyelination.
-
Collagen-Induced Arthritis (CIA) Protocol (with SR2211)
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction: Mice are immunized with 100 µg of bovine type II collagen emulsified in CFA. A booster immunization is given on day 21.
-
Treatment: SR2211 (30 mg/kg) or vehicle is administered daily by oral gavage from the day of the booster immunization.
-
Evaluation:
-
Arthritis Scoring: The severity of arthritis in each paw is scored on a scale of 0-4.
-
Histology: Paws are collected at the end of the study, fixed, and stained to evaluate synovitis, cartilage destruction, and bone erosion.
-
Mandatory Visualization
Signaling Pathway of RORγt Inhibition
Caption: TMP778 inhibits RORγt, blocking Th17 differentiation and cytokine production.
Experimental Workflow for Preclinical Autoimmune Model Studies
Caption: General workflow for testing TMP778's efficacy in animal models.
Logical Relationship of RORγt in Different Autoimmune Diseases
Caption: RORγt is a central driver of Th17-mediated inflammation in various autoimmune diseases.
independent verification of TMP778's mechanism of action
An Independent Review of TMP778's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TMP778, a selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), with other notable RORγt inhibitors. The information presented is collated from peer-reviewed studies to facilitate an and its performance relative to alternative compounds.
Abstract
T helper 17 (Th17) cells are key drivers of inflammation in several autoimmune diseases. The differentiation and function of these cells are critically dependent on the transcription factor RORγt. Consequently, RORγt has emerged as a promising therapeutic target. TMP778 is a potent and selective small molecule inverse agonist of RORγt. This guide summarizes the available experimental data on TMP778, comparing its efficacy and mechanism with other RORγt inhibitors such as TMP920 and Digoxin.
Mechanism of Action of TMP778
TMP778 functions as an inverse agonist of RORγt.[1] It binds to the ligand-binding domain of RORγt, which leads to a conformational change that reduces the receptor's transcriptional activity.[2] This inhibition suppresses the expression of key Th17 signature genes, most notably Interleukin-17A (IL-17A) and IL-17F.[3] By inhibiting RORγt, TMP778 effectively blocks the differentiation of naive CD4+ T cells into pathogenic Th17 cells and reduces IL-17 production from already differentiated Th17 cells.[1]
An interesting aspect of TMP778's mechanism is that while it inhibits RORγt's transcriptional activity, it does not necessarily displace the receptor from its DNA binding sites.[4] This suggests a mode of action that involves interference with co-activator recruitment or promotion of co-repressor binding. Furthermore, studies have shown that TMP778 treatment can lead to an increase in the expression of GATA3, a transcription factor associated with Th2 cells, suggesting a potential role in shifting the T cell differentiation landscape away from the pro-inflammatory Th17 phenotype.
In some preclinical models, such as experimental autoimmune uveitis (EAU), TMP778 has also been observed to unexpectedly suppress the Th1 response, characterized by a reduction in IFN-γ production and the expression of the Th1-associated transcription factor T-bet. This suggests that the in vivo effects of TMP778 may be more complex than solely targeting Th17 cells.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of TMP778 in comparison to other RORγt inhibitors.
Table 1: In Vitro Potency of RORγt Inhibitors
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| TMP778 | FRET | RORγt-SRC1 interaction | 0.005 | |
| Reporter Assay | RORγt transactivation | 0.017 | ||
| Th17 Differentiation | IL-17A production | 0.1 | ||
| TMP920 | FRET | RORγt-SRC1 interaction | 0.03 | |
| Reporter Assay | RORγt transactivation | 1.1 | ||
| Digoxin | Th17 Differentiation | IL-17 production | >2.5 (less potent) | |
| GSK805 | Reporter Assay | RORγt transactivation | Potent (IC50 not specified) |
Table 2: Selectivity of RORγt Inhibitors
| Compound | Target | IC50 (µM) | Fold Selectivity (vs. RORγt) | Reference |
| TMP778 | RORα | 1.24 | ~73-fold | |
| RORβ | 1.39 | ~82-fold | ||
| TMP920 | RORα / RORβ | >10 | >9-fold |
Table 3: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
| Compound | Dosing | Effect on Disease Severity | Reference |
| TMP778 | Subcutaneous, twice daily | Delayed onset and substantially reduced severity | |
| TMP920 | Subcutaneous, twice daily | Delayed onset and reduced severity | |
| Digoxin | Subcutaneous, twice daily | Delayed onset and reduced severity |
Note: In the EAE model, TMP778 demonstrated the most pronounced effect on disease phenotype among the three compounds tested.
Experimental Protocols
In Vitro Th17 Cell Differentiation Assay
This assay is crucial for evaluating the ability of a compound to inhibit the generation of Th17 cells from naive T cells.
-
Cell Isolation : Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6).
-
Cell Culture : The isolated cells are cultured under Th17-polarizing conditions. A typical medium includes RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, L-glutamine, and β-mercaptoethanol.
-
Polarizing Conditions : The culture is supplemented with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation, along with a cocktail of cytokines to drive Th17 differentiation, such as TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies to block other T cell lineages.
-
Compound Treatment : The test compounds (e.g., TMP778, TMP920, Digoxin) or a vehicle control (e.g., DMSO) are added to the cultures at various concentrations at the beginning of the culture period.
-
Incubation : The cells are incubated for a period of 3 to 5 days.
-
Analysis : After incubation, the cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). The percentage of IL-17-producing cells is then quantified by intracellular staining followed by flow cytometry. The concentration of IL-17 in the culture supernatant can also be measured by ELISA.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis and is instrumental in assessing the in vivo efficacy of potential therapeutics targeting Th17 cells.
-
Induction of EAE : EAE is induced in mice (e.g., C57BL/6) by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration : Mice also receive injections of pertussis toxin on the day of immunization and two days later to enhance the autoimmune response.
-
Compound Administration : Treatment with the test compounds (e.g., TMP778) or vehicle is typically initiated on the day of immunization and administered daily or twice daily via a subcutaneous or oral route.
-
Clinical Scoring : Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.
-
Histological and Immunological Analysis : At the end of the experiment, tissues such as the spinal cord can be collected for histological analysis of inflammation and demyelination. Lymphocytes can also be isolated from the spleen or central nervous system and re-stimulated with MOG peptide to assess cytokine production (e.g., IL-17, IFN-γ) by ELISA or flow cytometry.
Visualizations
RORγt Signaling Pathway and Inhibition by TMP778
References
- 1. RORγt represses Th17 cell IL-10 production to maintain their pathogenicity in inducing intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 3. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]
- 4. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: The Small Molecule TMP778 vs. Biologics in Th17 Inhibition
For researchers and drug development professionals navigating the landscape of immunomodulatory compounds, the choice between a small molecule inhibitor and a biologic can be pivotal. This guide provides a head-to-head in vitro comparison of TMP778, a selective small molecule inhibitor of Retinoic acid-related orphan receptor gamma t (RORγt), and biologics that target the Th17 pathway, a critical driver of autoimmune and inflammatory diseases.
TMP778 offers a targeted approach by directly inhibiting the master transcription factor of Th17 cells, RORγt.[1][2][3] In contrast, biologics, typically monoclonal antibodies, act extracellularly by neutralizing pro-inflammatory cytokines like Interleukin-17 (IL-17) or blocking their receptors.[3][4] This fundamental difference in their mechanism of action dictates their respective profiles in in vitro settings.
Performance Data Summary
The following tables summarize the key in vitro performance characteristics of TMP778 and representative biologics targeting the IL-17 pathway.
| Parameter | TMP778 (Small Molecule) | Anti-IL-17 Monoclonal Antibodies (Biologics) |
| Target | RORγt (intracellular transcription factor) | IL-17A (extracellular cytokine) |
| Mechanism of Action | Inverse agonist; inhibits RORγt transcriptional activity | Binds to and neutralizes circulating IL-17A |
| Effect on Th17 Differentiation | Inhibits the differentiation of naïve T cells into Th17 cells | Does not directly inhibit Th17 differentiation |
| Effect on IL-17 Production | Directly suppresses the transcription and subsequent production of IL-17. | Neutralizes secreted IL-17, preventing it from binding to its receptor |
| Selectivity | High selectivity for RORγt. In vitro studies show selective inhibition of IL-17 production without affecting IFN-γ production. | High specificity for the IL-17A cytokine |
| Cellular Penetration | Readily penetrates the cell membrane to reach its intracellular target | Does not typically penetrate the cell membrane |
| In Vitro Potency (IC50) | Reported IC50 of 0.1 µM for inhibiting mouse Th17 differentiation and IL-17A production. | Varies by specific antibody, typically in the picomolar to nanomolar range for IL-17A binding affinity |
Experimental Protocols
TMP778 In Vitro Th17 Differentiation Assay
This protocol outlines a common method to assess the in vitro efficacy of TMP778 on the differentiation of Th17 cells.
Objective: To determine the effect of TMP778 on the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.
Methodology:
-
Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation: The isolated naïve CD4+ T cells are cultured under Th17-polarizing conditions. This typically includes stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines such as TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Treatment with TMP778: TMP778 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Analysis of Th17 Differentiation: After a period of incubation (typically 3-5 days), the cells are re-stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final few hours.
-
Intracellular Cytokine Staining: The cells are then harvested, stained for surface markers (e.g., CD4), and subsequently fixed, permeabilized, and stained for intracellular IL-17A.
-
Flow Cytometry Analysis: The percentage of CD4+IL-17A+ cells is quantified using flow cytometry to determine the extent of Th17 differentiation in the presence and absence of TMP778.
Biologic (Anti-IL-17 mAb) In Vitro Neutralization Assay
This protocol describes a typical in vitro experiment to evaluate the neutralizing capacity of an anti-IL-17 monoclonal antibody.
Objective: To measure the ability of an anti-IL-17 monoclonal antibody to block the biological activity of IL-17A.
Methodology:
-
Cell Line: A cell line that is responsive to IL-17A is used (e.g., mouse embryonic fibroblasts or a specific reporter cell line).
-
IL-17A Stimulation: The cells are stimulated with a known concentration of recombinant IL-17A, which induces the production of a downstream effector molecule (e.g., IL-6, GRO-α/CXCL1).
-
Treatment with Anti-IL-17 mAb: The anti-IL-17 monoclonal antibody is pre-incubated with the recombinant IL-17A at various concentrations before being added to the cell culture. An isotype control antibody is used as a negative control.
-
Measurement of Downstream Effector: After an appropriate incubation period, the cell culture supernatant is collected.
-
ELISA or Luminex Assay: The concentration of the downstream effector molecule (e.g., IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: The reduction in the level of the downstream effector in the presence of the anti-IL-17 mAb compared to the isotype control indicates the neutralizing activity of the antibody.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
Assessing the Translational Potential of TMP778: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the RORγt inhibitor TMP778 with other alternatives, supported by experimental data. The content delves into the mechanism of action, preclinical efficacy, and potential of TMP778 in the context of autoimmune and inflammatory diseases.
Mechanism of Action: A Tale of Two T Helper Subsets
TMP778 is a selective inverse agonist of Retinoid-related orphan receptor gamma t (RORγt), a master transcription factor essential for the differentiation of T helper 17 (Th17) cells.[1] Th17 cells are key players in the pathogenesis of numerous autoimmune diseases through their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] TMP778 exerts its effect by binding to RORγt and inhibiting its transcriptional activity, thereby suppressing the expression of IL-17A and IL-17F.[1]
An unexpected in vivo finding is that TMP778 treatment also leads to a reduction in Th1 cells and their signature cytokine, Interferon-gamma (IFN-γ).[2][3] This effect is not observed in in vitro studies, where TMP778 selectively inhibits IL-17 production without impacting IFN-γ. The proposed mechanism for this in vivo observation is the known plasticity of Th17 cells, which can convert into Th1-like cells during an inflammatory response. By reducing the initial Th17 population, TMP778 indirectly limits the pool of cells that can transition to a Th1 phenotype.
Preclinical Efficacy: Insights from In Vitro and In Vivo Models
TMP778 has demonstrated potent inhibitory activity in various preclinical models. Its efficacy is often compared with other RORγt inhibitors, providing a basis for assessing its translational potential.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. TMP778 has shown varying IC50 values across different assays and cell types, highlighting its potent and selective nature.
| Assay Type | Species/Cell Type | IC50 of TMP778 | Comparator: GSK805 | Comparator: TMP920 | Comparator: Digoxin |
| RORγt Transactivation | Not Specified | 0.017 µM | - | 1.1 µM | - |
| Th17 Differentiation | Mouse | 0.1 µM | More potent (0.5µM GSK805 ≈ 2.5µM TMP778) | - | - |
| IL-17A Production | Mouse | 0.1 µM | - | - | - |
| IL-17A Production | Human Th17 Cells | 0.005 µM - 0.03 µM | - | - | - |
Table 1: In Vitro Potency of TMP778 and Other RORγt Inhibitors. This table summarizes the IC50 values of TMP778 in various assays, alongside available data for comparator molecules. GSK805 has been shown to be more potent in inhibiting IL-17 production during in vitro Th17 cell differentiation.
In Vivo Efficacy in Experimental Autoimmune Uveitis (EAU)
Experimental Autoimmune Uveitis (EAU) is a well-established mouse model for human uveitis, an inflammatory eye disease. Studies have shown that TMP778 significantly ameliorates the severity of EAU.
| Treatment Group | Mean Histopathological Score (Day 14) | Mean Histopathological Score (Day 21) | IL-17 Production (Day 14, Spleen Cells) | IFN-γ Production (Day 14, Spleen Cells) |
| Vehicle | ~1.5 | ~1.8 | High | High |
| TMP778 (20 mg/kg) | ~0.5 | ~0.7 | Significantly Reduced | Significantly Reduced |
Table 2: In Vivo Efficacy of TMP778 in the EAU Mouse Model. This table presents the significant reduction in the histopathological score of EAU in mice treated with TMP778 compared to the vehicle group. Furthermore, TMP778 treatment led to a significant decrease in the production of both IL-17 and IFN-γ by spleen cells.
Comparative Landscape and Translational Outlook
While TMP778 demonstrates significant preclinical potential, the landscape of RORγt inhibitors is competitive, with several molecules having entered clinical development. Notably, GSK805 has been highlighted as a more potent inhibitor than TMP778 in in vitro assays and is orally bioavailable, a significant advantage for clinical translation.
Currently, there is no publicly available information on TMP778 entering clinical trials. The broader field of RORγt inhibitors has faced challenges in clinical development, with some candidates being discontinued due to lack of efficacy or safety concerns. This underscores the hurdles in translating potent preclinical findings into successful clinical outcomes. The unexpected in vivo effect of TMP778 on Th1 cells, while potentially beneficial for treating mixed Th1/Th17-mediated diseases, also warrants further investigation to fully understand its immunological consequences.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TMP778.
Induction of Experimental Autoimmune Uveitis (EAU) in Mice
-
Animal Model: B10.A or C57BL/6J mice are commonly used.
-
Immunization: Mice are immunized subcutaneously with an emulsion containing an interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP1-20) and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Co-adjuvant: An intraperitoneal injection of Bordetella pertussis toxin is administered.
-
Disease Assessment: Disease severity is monitored through fundoscopy and histological examination of the eyes, typically starting from day 12-14 post-immunization, with peak disease around day 20-22.
In Vitro Th17 Cell Differentiation
-
Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice or from human peripheral blood.
-
Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies.
-
Polarizing Conditions: The cell culture medium is supplemented with a cocktail of cytokines to induce Th17 differentiation, including TGF-β, IL-6, IL-1β, and IL-23. Anti-IFN-γ and anti-IL-4 antibodies are often added to neutralize other T helper lineages.
-
Analysis: After a period of incubation (typically 3-7 days), the differentiation of Th17 cells is assessed by measuring the production of IL-17 through intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatant.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
Critical Appraisal of TMP778: A Comparative Guide for Researchers
TMP778, a selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), has emerged as a significant subject of investigation in the context of autoimmune and inflammatory diseases. This guide provides a critical appraisal of published research on TMP778, offering a comparative analysis with other RORγt inhibitors and detailing the experimental frameworks used to evaluate its efficacy.
Performance Comparison of RORγt Inhibitors
TMP778 has been evaluated against other RORγt inhibitors in various preclinical models of autoimmune diseases. The following tables summarize the comparative quantitative data extracted from published studies.
Table 1: In Vitro Potency of RORγt Inhibitors
| Compound | Target | Assay | IC50 (μM) | Source |
| TMP778 | RORγt | FRET Assay | 0.005 | [1] |
| TMP778 | RORγt | Reporter Assay | 0.017 | [1] |
| TMP778 | RORα | Reporter Assay | 1.24 | [1] |
| TMP778 | RORβ | Reporter Assay | 1.39 | [1] |
| TMP920 | RORγt | FRET Assay | 0.03 | [1] |
| TMP920 | RORγt | Reporter Assay | 1.1 | |
| GSK805 | RORγt | Th17 Differentiation | More potent than TMP778 | |
| CQMU151 | RORγt | Th17 Differentiation | Inhibitory effect | |
| CQMU152 | RORγt | Th17 Differentiation | Inhibitory effect |
Table 2: Comparative Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment | Disease Onset | Disease Severity Reduction | Source |
| TMP778 | Delayed | Substantial | |
| TMP920 | Delayed | Substantial | |
| Digoxin | Delayed | Substantial | |
| GSK805 (oral) | Not specified | Efficiently ameliorated |
Table 3: Comparative Efficacy in Experimental Autoimmune Uveitis (EAU)
| Treatment | Clinical Score Reduction | Pathological Score Reduction | Source |
| TMP778 | Significant | Significant | |
| CQMU151 | Significant | Significant | |
| CQMU152 | Significant | Significant |
Signaling Pathway and Mechanism of Action
TMP778 exerts its therapeutic effects by inhibiting the transcriptional activity of RORγt, a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T cells that play a critical role in the pathogenesis of numerous autoimmune diseases through the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).
An unexpected finding from in vivo studies is that TMP778 not only suppresses the Th17 response but also reduces the production of Interferon-gamma (IFN-γ), a cytokine characteristic of T helper 1 (Th1) cells. This effect is mediated through the reduced expression of the transcription factor T-bet.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TMP778.
Experimental Autoimmune Uveitis (EAU) Induction and Assessment
This protocol describes the induction of EAU in mice, a common model for studying autoimmune uveitis, and the subsequent evaluation of disease severity.
Materials:
-
Female B10.A or C57BL/6J mice
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP1-20)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Bordetella pertussis toxin (PTX)
-
TMP778 (dissolved in a vehicle, e.g., 3% dimethylacetamide, 10% Solutol, and 87% saline)
-
Vehicle control
Procedure:
-
Immunization: Emulsify the IRBP peptide in CFA. Subcutaneously inject the emulsion into mice.
-
Adjuvant Administration: On the day of immunization, administer PTX via intraperitoneal injection.
-
Treatment: Administer TMP778 or the vehicle control subcutaneously twice daily, starting from the day of immunization.
-
Clinical Assessment: Monitor the development of EAU using fundoscopy and assign clinical scores based on the severity of inflammation.
-
Histopathological Analysis: At the end of the experiment, enucleate the eyes and perform histological examination to assess the pathological changes and assign scores.
Measurement of Cytokine Production
This protocol outlines the in vitro assessment of cytokine production by splenocytes from EAU-induced mice.
Procedure:
-
Spleen Cell Culture: Isolate spleens from treated and control mice and prepare single-cell suspensions. Culture the splenocytes in the presence of the immunizing antigen (IRBP).
-
Cytokine Quantification (ELISA): After a defined incubation period (e.g., 48 hours), collect the culture supernatants. Measure the concentrations of IL-17 and IFN-γ using enzyme-linked immunosorbent assay (ELISA) kits.
-
Intracellular Cytokine Staining (Flow Cytometry): To determine the percentage of cytokine-producing cells, stimulate the splenocytes and then stain for intracellular IL-17 and IFN-γ. Analyze the stained cells using a flow cytometer.
Quantitative PCR (qPCR) Analysis
This protocol details the measurement of gene expression in immune cells.
Procedure:
-
RNA Extraction: Isolate total RNA from splenocytes or other relevant immune cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using specific primers for the target genes (e.g., Rorc for RORγt and Tbx21 for T-bet) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target genes.
References
TMP778: A Comparative Analysis of In Vivo and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro effects of TMP778, a selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt). Experimental data, detailed protocols, and comparisons with alternative RORγt inhibitors are presented to offer a clear perspective on its therapeutic potential and mechanism of action.
Introduction to TMP778
TMP778 is a small molecule inhibitor targeting RORγt, a master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are key drivers of inflammation in numerous autoimmune diseases through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1] By inhibiting RORγt, TMP778 aims to suppress the Th17 inflammatory response, making it a promising therapeutic candidate for conditions such as psoriasis, experimental autoimmune uveitis (EAU), and other autoimmune disorders.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of TMP778.
Table 1: In Vitro Potency of TMP778
| Assay | Species | Parameter | Value | Reference |
| Th17 Differentiation | Mouse | IC50 | 0.1 µM | |
| IL-17A Production | Mouse | IC50 | 0.1 µM | |
| IL-17 Secretion | Human | IC50 | 0.005 µM |
Table 2: In Vivo Efficacy of TMP778 in Experimental Autoimmune Uveitis (EAU)
| Animal Model | Treatment | Outcome Measures | Result | Reference |
| B10.A Mice | TMP778 (20 mg/kg, s.c., twice daily) | EAU Development | Significantly inhibited (p ≤ 0.01) | |
| IRBP-specific IL-17 Production | Significantly reduced (p ≤ 0.01) | |||
| IRBP-specific IFN-γ Production | Significantly reduced (p ≤ 0.001) |
Comparison of In Vivo and In Vitro Effects
A key distinction emerges when comparing the effects of TMP778 in controlled in vitro settings versus complex in vivo systems.
In Vitro Effects:
-
High Specificity for Th17 Inhibition: In cell cultures, TMP778 demonstrates high selectivity by potently inhibiting the differentiation of Th17 cells and the production of IL-17.
-
Minimal Impact on Other Cytokines: Studies show that TMP778 has little to no effect on the expression of a wide array of other cytokines, including IFN-γ, IL-1β, IL-2, IL-4, IL-5, IL-8, IL-10, IL-12 p70, IL-13, and TNF-α, underscoring its targeted mechanism of action in vitro. A genome-wide transcriptional profiling study further confirmed its high selectivity, showing minimal impact on genes unrelated to the Th17 transcriptional signature.
In Vivo Effects:
-
Broadened Anti-inflammatory Action: In animal models of EAU, TMP778 not only suppressed the expected Th17 response by reducing IL-17 levels but also unexpectedly inhibited the Th1 cell response. This was evidenced by a significant reduction in IFN-γ production and a lower percentage of IFN-γ-expressing lymphocytes.
-
Downregulation of Th1 Transcription Factor: The inhibitory effect on the Th1 population was further substantiated by the finding of reduced expression of T-bet (Tbx21), the master transcription factor for Th1 cells, in splenocytes from TMP778-treated mice. This surprising in vivo activity suggests a more complex mode of action than what is observed in vitro, potentially involving indirect regulatory mechanisms within the in vivo microenvironment.
-
Efficacy in Autoimmune Models: Subcutaneous administration of TMP778 has been shown to be effective in reducing disease severity in mouse models of psoriasis and EAU.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating TMP778.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tpcm 780 Thermal Interface Material
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling extends to all materials, including those not classified as hazardous. This guide provides essential safety and logistical information for the proper disposal of Tpcm 780, a high-performance, silicone-free thermal interface material. Adherence to these procedures will promote a safe laboratory environment and ensure regulatory compliance.
It is important to note that the identifier "TMP780" is likely a typographical error for "Tpcm 780," for which this guidance is provided. Safety Data Sheets (SDS) for Tpcm 780 indicate that the material is not classified as hazardous under normal conditions of use.[1][2][3] However, proper disposal according to good industrial hygiene practices is still necessary.
Material Properties and Safety Data
The following table summarizes key safety and physical property information for Tpcm 780, compiled from available Safety Data Sheets.
| Property | Value / Observation |
| Hazard Classification | Not classified as hazardous[3] |
| Primary Routes of Exposure | Skin and eye contact |
| Health Effects | May cause slight skin and eye irritation. Not expected to be a health risk under normal use.[4] |
| Environmental Hazards | The product is not classified as environmentally hazardous. |
| Physical Form | Solid sheet |
| Solubility | Insoluble in water |
Step-by-Step Disposal Protocol
The disposal of Tpcm 780 should be conducted in a manner that aligns with institutional environmental health and safety (EHS) policies and local regulations.
1. Personal Protective Equipment (PPE): While Tpcm 780 is not considered hazardous, it is recommended to wear standard laboratory PPE to avoid potential skin irritation and maintain good hygiene.
-
Gloves: Nitrile or other suitable chemical-resistant gloves.
-
Eye Protection: Safety glasses.
-
Lab Coat: A standard lab coat to prevent contact with clothing.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all used or unused Tpcm 780 material, including any contaminated items such as backing liners or gloves, in a designated waste container.
-
Labeling: Clearly label the container as "Non-hazardous Waste" and specify the contents as "Tpcm 780 Thermal Interface Material."
3. Container Management:
-
Ensure the waste container is kept closed when not in use to prevent spillage.
-
Store the container in a designated waste accumulation area.
4. Final Disposal:
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous waste disposal.
-
Local Regulations: Dispose of the waste in accordance with all local, regional, and national regulations. The waste code should be determined in consultation with the EHS department and the designated waste disposal company.
-
Empty Containers: Empty product containers may retain residue and should be disposed of as per the label warnings, typically through an approved waste handling site for recycling or disposal.
Disposal Workflow Diagram
The following diagram illustrates the recommended workflow for the proper disposal of Tpcm 780.
References
Navigating Laboratory Safety: A Guide to Handling Novel Chemical Compounds
Essential, Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of scientific research, encountering novel or proprietary chemical compounds is a common occurrence. While a specific Safety Data Sheet (SDS) for a compound designated "TMP780" is not publicly available, this guide provides a comprehensive framework for establishing safe handling, personal protective equipment (PPE), and disposal protocols for any new chemical entity. Adherence to these procedures is paramount for ensuring a safe laboratory environment.
The paramount rule when handling any new chemical is to obtain the manufacturer's or supplier's specific Safety Data Sheet (SDS). This document is the primary source of information regarding the substance's physical, chemical, and toxicological properties, as well as recommended safety precautions.
General Personal Protective Equipment (PPE) Framework
In the absence of a specific SDS, a risk-based approach should be adopted, assuming the compound is hazardous. The following table summarizes the recommended PPE for handling a novel chemical compound, based on general laboratory safety principles.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | European Standard EN 166 or ANSI Z87.1 certified.[1][2] | Protects eyes from splashes, dust, and vapors.[2] |
| Face Shield | To be used in conjunction with goggles. | Provides an additional layer of protection for the face, especially when there is a risk of splashing.[3][4] | |
| Hand Protection | Disposable Gloves | Nitrile rubber gloves are commonly recommended; double-gloving may be necessary. | Prevents skin contact and absorption of the chemical. |
| Body Protection | Laboratory Coat | Long-sleeved and fully buttoned. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Provides an additional barrier against chemical splashes. | |
| Respiratory Protection | Chemical Fume Hood | Certified and properly functioning. | To be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
| N95 or P1 Particulate Respirator | Required if handling procedures are likely to generate dust and a fume hood is not available. | Protects against the inhalation of airborne particles. |
Operational Plan: Safe Handling and Disposal of a Novel Chemical Compound
The following step-by-step procedures provide a robust framework for the safe handling and disposal of a new chemical compound.
Preparation and Handling
-
Designated Area: All work with the compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential dust and vapors.
-
Gather Materials: Before starting, assemble all necessary equipment, such as spatulas, weigh boats, solvents, and waste containers.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.
-
Weighing: Carefully weigh the required amount of the compound. If it is a powder, handle it gently to minimize dust generation.
-
Solution Preparation: If preparing a solution, slowly add the weighed compound to the solvent in a sealed container to prevent splashing.
-
Experimentation: When working with the compound, whether in solid or solution form, continue to wear all prescribed PPE. Avoid all direct contact with the skin and eyes.
Cleanup and Storage
-
Decontamination: Thoroughly clean all equipment and surfaces that came into contact with the compound.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, disposable labware, and excess compound or solutions, according to your institution's hazardous waste management guidelines.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. A common procedure is to first remove gloves, followed by the lab coat, and then eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.
Disposal Plan
Proper disposal of a novel chemical and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Procedure |
| Solid Compound | Labeled Hazardous Chemical Waste Container | Collect in a sealed, clearly labeled container designated for hazardous chemical waste. |
| Solutions | Labeled Hazardous Liquid Waste Container | Collect in a sealed, clearly labeled container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated Labware | Labeled Solid Hazardous Waste Container | Collect in a designated, sealed container for solid hazardous waste. |
| Contaminated PPE (e.g., gloves) | Labeled Solid Hazardous Waste Container | Dispose of immediately in a designated hazardous waste container after use. |
| Empty Containers | To be disposed of as hazardous waste | Ensure original containers are completely empty before disposal in the appropriate hazardous waste stream. |
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling a chemical substance, based on the information typically found in a Safety Data Sheet (SDS).
Caption: Workflow for selecting appropriate PPE based on SDS hazard assessment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
